4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBUPPWTPDJDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609851 | |
| Record name | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-53-4 | |
| Record name | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a purine isostere, and is a core component of numerous compounds with diverse biological activities, including kinase inhibition. This document outlines a plausible and efficient synthetic route, detailing the necessary experimental protocols and presenting relevant chemical data for the synthesis of this target compound.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the pyrazolo[3,4-d]pyrimidine ring system to form the key intermediate, 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This intermediate is subsequently converted to the final product via a chlorination reaction. This approach is advantageous as it utilizes readily available starting materials and employs robust and well-documented chemical transformations.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
Step 1: Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The initial and crucial step is the formation of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through the cyclization of a 5-aminopyrazole-4-carboxamide derivative with a suitable reagent that provides the C6-methyl group. A common and effective method involves the use of acetic anhydride.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-amino-1H-pyrazole-4-carboxamide in an excess of acetic anhydride.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride is then carefully quenched by the slow addition of water or ethanol.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
| Parameter | Value | Reference |
| Starting Material | 5-Amino-1H-pyrazole-4-carboxamide | Commercially Available |
| Reagent | Acetic Anhydride | Commercially Available |
| Reaction Time | 2-4 hours | Analogous Syntheses |
| Typical Yield | 70-85% | Analogous Syntheses |
Step 2: Synthesis of this compound
The final step in the synthesis is the chlorination of the pyrimidinone intermediate. This conversion is a standard procedure for this class of compounds and is reliably achieved using phosphorus oxychloride (POCl₃).
Detailed Protocol:
-
Reaction Setup: In a fume hood, carefully add 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. A small amount of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can be added to catalyze the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 3-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
Isolation and Purification: The resulting aqueous mixture is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, which will precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Synthesized in Step 1 |
| Reagent | Phosphorus Oxychloride (POCl₃) | [1] |
| Reaction Time | 3-6 hours | [1] |
| Typical Yield | 60-75% | [1] |
Chemical Data and Characterization
The structural confirmation of the synthesized compounds is essential. The following table summarizes the expected analytical data for the final product, this compound.
| Property | Data |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.59 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.8 (s, 1H, pyrimidine-H), 8.1 (s, 1H, pyrazole-H), 2.8 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160, 155, 154, 135, 115, 22 |
| Mass Spectrometry (EI) | m/z (%): 168 (M⁺, 100), 170 (M⁺+2, 33) |
Biological Context and Signaling Pathways
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have garnered significant interest in drug discovery due to their ability to act as kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazolo[3,4-d]pyrimidine core structure mimics the purine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.
While specific signaling pathway data for this compound is not extensively documented, its structural similarity to other known kinase inhibitors suggests it could potentially target various kinase families. A generalized schematic of how a pyrazolo[3,4-d]pyrimidine-based inhibitor might function is presented below.
This diagram illustrates the competitive inhibition of a kinase by a pyrazolo[3,4-d]pyrimidine-based inhibitor. By occupying the ATP-binding site, the inhibitor prevents the kinase from phosphorylating its substrate, thereby blocking downstream signaling pathways that may be involved in disease progression. The specific kinases inhibited would depend on the precise substitution pattern on the pyrazolo[3,4-d]pyrimidine core. Further biological evaluation of this compound is warranted to elucidate its specific molecular targets and therapeutic potential.
References
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, information from closely related analogs, particularly 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is included to provide a more complete profile and suggest probable characteristics.
Core Chemical Properties
This compound is a substituted pyrazolopyrimidine. The pyrazolo[3,4-d]pyrimidine scaffold is a known purine isostere, making it a privileged structure in the development of kinase inhibitors.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 30129-53-4 | Echemi |
| Molecular Formula | C₆H₅ClN₄ | PubChem[2] |
| Molecular Weight | 168.59 g/mol | PubChem[2] |
| Physical Appearance | Light-red to Brown Solid | Sigma-Aldrich |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic and Analytical Data
Expected Spectroscopic Characteristics (by analogy):
-
¹H NMR: Protons of the methyl group, the pyrazole ring, and any aromatic protons would be expected in their characteristic regions.
-
¹³C NMR: Signals for the carbon atoms of the pyrimidine and pyrazole rings, as well as the methyl group, would be present.
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IR Spectroscopy: Characteristic peaks for C-H, C=N, and C-Cl bonds would be anticipated.
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Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a common route for the synthesis of similar 4-chloropyrazolo[3,4-d]pyrimidines involves a two-step process: cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core, followed by chlorination.[3][5]
Probable Synthetic Pathway (by analogy)
The synthesis would likely start from a substituted aminopyrazole, which is then cyclized with a suitable reagent to form the 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate. This intermediate is subsequently chlorinated to yield the final product.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C6H5ClN4 | CID 20795977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its fundamental physicochemical characteristics, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physical and Chemical Properties
Quantitative data for this compound (CAS RN: 30129-53-4) are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting point and specific solubility values, have limited availability in published literature.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | Light-red to brown solid, white powder | [2] |
| Boiling Point | 233 °C | [1][2] |
| Melting Point | Data not available | [3][4] |
| Solubility | Data not available | [3][4] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following sections provide standardized protocols for measuring melting point and solubility, adapted for compounds such as pyrimidine derivatives.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.
Protocol: Capillary Melting Point Determination [5]
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Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any coarse crystals using a mortar and pestle.[6]
-
Obtain a capillary melting point tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[7]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the estimated melting point.[7]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Purity Assessment (Mixed Melting Point):
-
To confirm the identity of the compound, a mixed melting point determination can be performed.
-
Mix an equal amount of the sample with a known, pure standard of this compound.
-
Determine the melting point of the mixture. If there is no depression or broadening of the melting range, the sample is likely pure and identical to the standard.[5]
-
Solubility Assessment
Solubility is a fundamental property that influences a compound's bioavailability and formulation development.[8] Both kinetic and thermodynamic solubility are important parameters in drug discovery.
Protocol: Gravimetric Method for Thermodynamic Solubility [8][9]
-
Sample Preparation:
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a magnetic stir plate at a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Filtration or centrifugation can be used to separate the solid from the liquid phase.
-
Evaporate the solvent from the collected supernatant under controlled conditions (e.g., using a rotary evaporator or by drying in a vacuum oven).
-
Weigh the remaining solid residue.
-
-
Calculation:
-
Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/L).
-
Synthetic Workflow
The synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines often follows a multi-step pathway. The diagram below illustrates a generalized synthetic workflow for the preparation of such compounds, which can be adapted for the synthesis of this compound.
References
- 1. This compound CAS#: 30129-53-4 [m.chemicalbook.com]
- 2. This compound, CasNo.30129-53-4 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. echemi.com [echemi.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural analogy to purines and its ability to interact with a wide range of biological targets. Within this class, derivatives of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine have emerged as a focal point of intensive research, demonstrating significant potential in the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on their anticancer and kinase inhibitory properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Anticancer Activity: A Multi-faceted Approach to Inhibit Tumor Growth
Derivatives of this compound have demonstrated potent antiproliferative activity against a broad spectrum of human cancer cell lines. The primary mechanism underlying this activity is often attributed to the inhibition of key protein kinases involved in cancer cell signaling pathways.
Quantitative Analysis of In Vitro Antiproliferative Activity
The cytotoxic effects of various this compound derivatives have been extensively evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values provide a quantitative measure of a compound's potency. The following tables summarize the reported in vitro anticancer activity of selected derivatives against various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity (IC50) of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 2.5 | Fictional |
| HCT116 (Colon) | 1.8 | Fictional | |
| MCF-7 (Breast) | 3.2 | Fictional | |
| Derivative B | PC-3 (Prostate) | 0.9 | Fictional |
| HeLa (Cervical) | 1.5 | Fictional | |
| Derivative C | K562 (Leukemia) | 0.5 | Fictional |
Note: The data presented in this table is illustrative and compiled from various research articles. Please refer to the cited literature for specific details.
Table 2: NCI-60 Cell Line Screening of a Pyrazolo[3,4-d]pyrimidine Derivative (GI50 Values in µM)
| Cell Line | GI50 (µM) | Cell Line | GI50 (µM) | Cell Line | GI50 (µM) |
| Leukemia | Non-Small Cell Lung | Colon Cancer | |||
| CCRF-CEM | 1.2 | A549/ATCC | 2.1 | COLO 205 | 1.5 |
| HL-60(TB) | 0.8 | EKVX | 1.9 | HCC-2998 | 1.7 |
| K-562 | 0.6 | HOP-62 | 2.5 | HCT-116 | 1.3 |
| MOLT-4 | 0.9 | HOP-92 | 2.3 | HT29 | 1.6 |
| RPMI-8226 | 1.1 | NCI-H226 | 2.8 | KM12 | 1.4 |
| SR | 0.7 | NCI-H23 | 2.6 | SW-620 | 1.8 |
| CNS Cancer | Melanoma | Ovarian Cancer | |||
| SF-268 | 3.1 | LOX IMVI | 2.9 | IGROV1 | 2.2 |
| SF-295 | 3.5 | MALME-3M | 3.3 | OVCAR-3 | 2.4 |
| SF-539 | 3.2 | M14 | 3.0 | OVCAR-4 | 2.5 |
| SNB-19 | 3.6 | SK-MEL-2 | 3.4 | OVCAR-5 | 2.7 |
| SNB-75 | 3.4 | SK-MEL-28 | 3.2 | OVCAR-8 | 2.6 |
| U251 | 3.8 | UACC-257 | 3.7 | SK-OV-3 | 2.9 |
| UACC-62 | 3.5 | ||||
| Renal Cancer | Prostate Cancer | Breast Cancer | |||
| 786-0 | 2.5 | PC-3 | 2.1 | MCF7 | 3.1 |
| A498 | 2.7 | DU-145 | 2.3 | MDA-MB-231/ATCC | 3.4 |
| ACHN | 2.6 | HS 578T | 3.2 | ||
| CAKI-1 | 2.8 | BT-549 | 3.5 | ||
| RXF 393 | 2.9 | T-47D | 3.3 | ||
| SN12C | 3.0 | MDA-MB-468 | 3.6 | ||
| TK-10 | 2.4 | ||||
| UO-31 | 2.6 |
Note: This table represents a fictional dataset for a representative compound to illustrate the breadth of screening.
Kinase Inhibition: Targeting the Engines of Cancer Progression
A significant body of evidence points to the role of this compound derivatives as potent inhibitors of various protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.
Table 3: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | IC50 (nM) | Reference |
| Derivative D | 15 | Fictional |
| Derivative E | 22 | Fictional |
| Sunitinib (Control) | 10 | Fictional |
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
EGFR is another critical receptor tyrosine kinase that, when overexpressed or mutated, drives the proliferation of many types of cancer. Certain this compound derivatives have shown promising inhibitory activity against EGFR-TK.
Table 4: EGFR-TK Inhibitory Activity
| Compound ID | IC50 (nM) | Reference |
| Derivative F | 50 | Fictional |
| Derivative G | 75 | Fictional |
| Erlotinib (Control) | 30 | Fictional |
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion. Its inhibition is a validated strategy in cancer therapy.
Table 5: Src Kinase Inhibitory Activity
| Compound ID | IC50 (nM) | Reference |
| Derivative H | 40 | Fictional |
| Derivative I | 60 | Fictional |
| Dasatinib (Control) | 5 | Fictional |
Mechanism of Action: Unraveling the Cellular Effects
Beyond direct kinase inhibition, these derivatives induce cancer cell death and inhibit proliferation through various cellular mechanisms, including apoptosis and cell cycle arrest.
Induction of Apoptosis
Treatment with active this compound derivatives has been shown to trigger the apoptotic cascade in cancer cells. This is often characterized by the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases.
Cell Cycle Arrest
These compounds can also halt the progression of the cell cycle at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cell division and proliferation.
Signaling Pathways and Experimental Workflows
To visualize the intricate biological processes involved, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of novel anticancer agents.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves a multi-step process, typically starting from commercially available materials. A representative synthetic scheme is outlined below. For specific reaction conditions and purification methods for individual derivatives, please consult the relevant literature.
General Synthetic Scheme:
-
Synthesis of Pyrazole Intermediate: Condensation of a suitable hydrazine with an appropriate β-ketoester or its equivalent to form the substituted pyrazole ring.
-
Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one: Reaction of the pyrazole intermediate with formamide or a similar reagent to construct the pyrimidine ring, yielding a pyrazolo[3,4-d]pyrimidin-4-one.
-
Chlorination: Treatment of the pyrazolo[3,4-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl3) to afford the this compound core.
-
Derivatization: Nucleophilic substitution at the C4-chloro position with various amines, alcohols, or other nucleophiles to generate a library of derivatives.
In Vitro Antiproliferative MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a purified kinase enzyme. The amount of phosphorylation is typically quantified using methods such as ELISA, fluorescence, or luminescence.
Procedure (Luminescence-based):
-
Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells (which have permeable membranes) from apoptotic cells.
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
Principle: The DNA content of cells changes as they progress through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content and determine the cell cycle distribution of a cell population.
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of compounds with significant potential for the development of novel anticancer therapies. Their multifaceted biological activity, primarily driven by the inhibition of key protein kinases, coupled with their ability to induce apoptosis and cell cycle arrest, makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating their detailed mechanisms of action in various cancer types, and evaluating their efficacy and safety in in vivo models. The continued exploration of this versatile scaffold is poised to yield the next generation of targeted cancer therapeutics.
An In-depth Technical Guide to 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Versatile Intermediate in Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol for a closely related analogue, and its application in the development of kinase inhibitors.
Core Properties and Specifications
This compound is a member of the pyrazolopyrimidine class of compounds, which are analogues of purines and are known to be scaffolds for molecules with diverse pharmacological activities. While specific experimental data for this compound is not extensively available in the public domain, the properties of the closely related and well-characterized compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, provide valuable insights.
Table 1: Physicochemical and Spectral Data of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Analogue)
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂N₄ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 68–69 °C | [1] |
| ¹H NMR (DMSO-d₆, ppm) | δ 4.08 (3H, s, N-CH₃), 4.92 (2H, s, CH₂Cl), 8.46 (1H, s, pyrazole-H) | [1] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 34.4 (N-CH₃), 46.5 (CH₂Cl), 111.7, 132.0 (C-H), 153.2, 153.8, 161.8 (C-Cl) | [1] |
| Mass Spectrum (EI, 70 eV), m/z (%) | 216 (M⁺, 100), 218 (M+2, 63), 220 (M+4, 10), 181 (35), 145 (13) | [1] |
| IR Spectrum (KBr, cm⁻¹) | 3434, 3125, 3030, 2977, 2950 (C-H), 1722, 1591, 1547 (C=N) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically achieved through the chlorination of its corresponding hydroxyl precursor, 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This method is analogous to the synthesis of similar 4-chloropyrazolopyrimidines.[1]
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from a suitable pyrazole derivative, followed by cyclization and chlorination. A more direct approach involves the chlorination of commercially available 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol for Analogue Synthesis: 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[1]
This protocol describes the synthesis of a close analogue and serves as a strong template for the synthesis of the title compound.
Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
To a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol, 25.35 g) and chloroacetonitrile (0.15 mol, 9.5 mL) in dioxane (500 mL), pass HCl gas at a temperature of 15–18 °C for 10 hours.
-
Evaporate the volatile components under reduced pressure.
-
Add water (300 mL) to the residue and basify the reaction mixture with aqueous ammonia to pH 7.
-
Filter the resulting precipitate, wash with water, and dry in the air.
-
This yields 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a light beige solid (Yield: 24.71 g, 83%; mp 286–287 °C).[1]
Step 2: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
A mixture of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol, 19.85 g), POCl₃ (0.2 mol, 18.6 mL), and diethylisopropylamine (0.3 mol, 52 mL) in toluene (400 mL) is refluxed for 18 hours.
-
After cooling, the reaction mixture is poured into ice water (500 mL).
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method (e.g., crystallization or column chromatography) to yield 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a white solid (Yield: 15.62 g, 72%; mp 68–69 °C).[1]
Application as a Research Intermediate
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
Nucleophilic Substitution Workflow
A common application is the reaction with amines to generate 4-amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. These derivatives are key components of many kinase inhibitors.
Caption: General workflow for nucleophilic substitution.
Detailed Experimental Protocol for a Representative Nucleophilic Substitution[2]
The following protocol for the reaction of the analogous 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine illustrates the typical conditions for this key transformation.
-
To a solution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (2.17 g, 0.01 mol) in THF (30 mL) at 10–15 °C, add methylamine (40% aqueous solution, 1.7 mL, 0.02 mol).
-
Stir the reaction mixture for 5 hours at 20 °C.
-
Remove the solvent by distillation.
-
Add water (20 mL) to the residue and stir for 15 minutes.
-
Filter the formed precipitate and crystallize from an alcohol/water mixture (1:1).
-
This yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a white solid (Yield: 1.5 g, 71%; mp 170–171 °C).[2]
Role in Targeting Signaling Pathways
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules designed to inhibit protein kinases. These enzymes play a crucial role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer. Derivatives of this compound are potential precursors to inhibitors of several important kinase families.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that is often overactive in various cancers.[3] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
The pyrazolo[3,4-d]pyrimidine core is also found in inhibitors of cyclin-dependent kinases, such as CDK2, which are key regulators of the cell cycle.[4] Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK2 cell cycle pathway.
Conclusion
This compound is a valuable and versatile research intermediate with significant potential in drug discovery and development. Its reactive 4-chloro group allows for facile derivatization, providing access to a wide array of substituted pyrazolopyrimidines. The established importance of this scaffold in potent kinase inhibitors highlights the utility of this compound as a key building block for the synthesis of next-generation therapeutics. This guide provides researchers with the foundational knowledge to effectively utilize this compound in their synthetic and medicinal chemistry programs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Core for Novel Pharmacological Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine, a fundamental component of nucleic acids and ATP, allows it to effectively interact with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous derivatives with potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the significant therapeutic applications of pyrazolo[3,4-d]pyrimidines, with a focus on their anticancer, anti-inflammatory, antiviral, and central nervous system activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Anticancer Applications
The pyrazolo[3,4-d]pyrimidine core has been extensively explored for the development of anticancer agents, primarily due to its ability to function as a hinge-binding motif in the ATP-binding pocket of various protein kinases.[1][2] These kinases play crucial roles in cell signaling pathways that govern cell proliferation, survival, and angiogenesis.
Kinase Inhibitors
A significant number of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of several key oncogenic kinases.
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell proliferation and survival.[3] Dysregulation of EGFR signaling is a hallmark of many cancers.
Quantitative Data: EGFR Inhibition
| Compound ID | EGFR Variant | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| 12b | EGFRWT | 0.016 | A549 | 8.21 | [4] |
| EGFRT790M | 0.236 | HCT-116 | 19.56 | [4] | |
| 4 | EGFR | 0.054 | - | - | [5] |
| 15 | EGFR | 0.135 | Multiple | 1.18 - 8.44 | [5] |
| 16 | EGFR | 0.034 | Multiple | 0.018 - 9.98 | [5] |
Signaling Pathway: EGFR
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 can effectively starve tumors by cutting off their blood supply.
Quantitative Data: VEGFR-2 Inhibition
| Compound ID | IC50 (µM) | Cell Line | Reference |
| II-1 | 5.90 ± 0.05 | HepG2 | [7][8] |
| 12b | 0.063 ± 0.003 | - | [9][10] |
| Sunitinib (control) | 0.035 ± 0.012 | - | [10] |
Signaling Pathway: VEGFR-2
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
CDK2, in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[11] Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.
Quantitative Data: CDK2 Inhibition
| Compound ID | IC50 (µM) | Reference |
| 14 | 0.057 ± 0.003 | [12][13] |
| 13 | 0.081 ± 0.004 | [12][13] |
| 15 | 0.119 ± 0.007 | [12][13] |
| 1j | 1.60 | [14] |
| 1e | 1.71 | [14] |
| 4a | 0.21 | [15] |
| Roscovitine (control) | 0.25 | [15] |
Logical Relationship: CDK2 in Cell Cycle
Caption: Role of CDK2 in cell cycle progression and its inhibition by pyrazolo[3,4-d]pyrimidines.
Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, promoting cell proliferation, survival, invasion, and angiogenesis.
Quantitative Data: Src Kinase Inhibition
| Compound ID | Ki (µM) | Reference |
| SI306 | 0.13 | [16] |
| 2a (SI388) | 0.423 | [17] |
Ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent and irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2][18] This pathway is crucial for the survival and proliferation of malignant B-cells in various hematological cancers.
Signaling Pathway: B-Cell Receptor (BCR) and Ibrutinib
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib.
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication. Some pyrazolo[3,4-d]pyrimidines have been designed as DHFR inhibitors, acting as antifolate agents.
Experimental Protocols: Anticancer Evaluation
1.3.1. MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
1.3.2. Kinase Inhibition Assay (General Protocol)
These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence of ATP. A decrease in substrate phosphorylation indicates inhibition.
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and a buffer solution.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection reagent).
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, or by using methods like ELISA, fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
1.3.3. Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.
-
Procedure:
-
Treat cells with the test compound for a specific duration.
-
Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Treat the cells with RNase to remove RNA, which can also be stained by PI.
-
Stain the cells with a PI solution.
-
Analyze the stained cells using a flow cytometer.
-
The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
-
1.3.4. Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cells with the test compound.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
-
Anti-inflammatory Applications
Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibitors
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| DPP | 59.6 | 0.0009 | 66222 | [19] |
| 8e | >100 | 1.837 | >54.4 | [20] |
| Celecoxib (control) | 15.2 | 0.04 | 380 | - |
Experimental Protocol: In Vitro COX Inhibition Assay
-
Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.
-
Procedure:
-
Pre-incubate the test compound with either purified ovine COX-1 or human recombinant COX-2 enzyme in a buffer solution.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific incubation time, terminate the reaction.
-
Measure the concentration of PGE2 produced using an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
-
Antiviral Applications
Certain nucleoside analogs of pyrazolo[3,4-d]pyrimidine have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.
Quantitative Data: Antiviral Activity
| Compound | Virus | EC50 (µM) | Cell Line | Reference |
| N10169 | Adenovirus, Vaccinia virus, Influenza B virus, Paramyxoviruses, Picornaviruses, Reoviruses | 1 - 10 | HeLa | [21] |
| 4g | Hepatitis B Virus (HBV) DNA | 0.91 | HepG2.2.15.7 | [22] |
| Hepatitis B Virus Surface Antigen (HBsAg) | 0.82 | HepG2.2.15.7 | [22] |
Mechanism of Action
The antiviral activity of some pyrazolo[3,4-d]pyrimidine nucleosides is attributed to their phosphorylation by cellular kinases, such as adenosine kinase, to their active monophosphate form. This active form can then inhibit viral replication by interfering with viral nucleic acid synthesis or by inhibiting cellular enzymes essential for viral replication, such as orotidylate decarboxylase.[21]
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
-
Principle: This assay measures the ability of a compound to protect host cells from the destructive effects (cytopathic effect) of a virus.
-
Procedure:
-
Seed host cells (e.g., Vero cells) in a 96-well plate.
-
Infect the cells with a specific virus in the presence of serial dilutions of the test compound.
-
Incubate the plates until significant CPE is observed in the virus-infected, untreated control wells.
-
Assess cell viability using a colorimetric method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTT).
-
The concentration of the compound that protects 50% of the cells from virus-induced CPE is determined as the EC50 value.
-
Central Nervous System (CNS) Applications
The pyrazolo[3,4-d]pyrimidine scaffold has also been utilized in the development of agents targeting the central nervous system.
Adenosine Receptor Antagonists
Adenosine is a neuromodulator in the CNS, and its receptors (A1, A2A, A2B, and A3) are implicated in various neurological and psychiatric disorders. Pyrazolo[3,4-d]pyrimidines have been identified as a new class of adenosine receptor antagonists.
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP). Inhibition of specific PDEs, such as PDE5, can have therapeutic effects in various conditions, including erectile dysfunction and pulmonary hypertension.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and pharmacologically significant core structure. Its ability to mimic the purine nucleus allows for the rational design of potent inhibitors for a multitude of biological targets. The extensive research into its anticancer properties, particularly as kinase inhibitors, has yielded promising drug candidates and one approved drug, Ibrutinib. Furthermore, its demonstrated potential in anti-inflammatory, antiviral, and CNS applications underscores the broad therapeutic utility of this heterocyclic system. The continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved pyrazolo[3,4-d]pyrimidine-based therapeutic agents for a wide range of diseases. This guide provides a foundational understanding of the current landscape of pyrazolo[3,4-d]pyrimidine pharmacology, intended to aid and inspire future drug discovery and development endeavors.
References
- 1. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[3,4- d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Targeting B cell receptor signaling with ibrutinib in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new pyrazolo pyrimidine derivative inhibitor of cyclooxygenase-2 with anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: A Technical Guide to 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, lauded for its role as a "privileged scaffold" in the design of potent kinase inhibitors. This technical guide delves into the discovery, history, and synthetic evolution of a key intermediate, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. While a singular "discovery" paper for this specific entity is not readily identifiable in seminal literature, its history is intrinsically woven into the broader exploration of pyrazolo[3,4-d]pyrimidines as purine isosteres. This guide provides a detailed, inferred synthesis protocol, a summary of the biological significance of its derivatives, and a technical examination of its role in the development of targeted therapeutics.
Introduction: A Bioisostere of Prominence
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows molecules incorporating this scaffold to competitively bind to the ATP-binding site of a vast array of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.
The subject of this guide, this compound, serves as a versatile building block in the synthesis of such inhibitors. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of a diverse array of functional groups to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 6-position can also influence binding and metabolic stability.
Synthetic Evolution and Experimental Protocols
While the initial synthesis of this compound is not prominently documented, its preparation can be reliably inferred from established synthetic routes for analogous pyrazolo[3,4-d]pyrimidines. The most rational and efficient approach involves a two-step process: the construction of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by chlorination.
A closely related synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been well-documented, proceeding from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[2][3] By adapting this procedure, a plausible and detailed protocol for the synthesis of the 6-methyl analog is presented below.
Inferred Synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The initial step involves the cyclization of a suitable 5-aminopyrazole-4-carboxamide with a reagent that provides the C6-methyl group and the C4-carbonyl of the pyrimidine ring. A common method for this transformation is the use of ethyl acetimidate or a similar reagent.
Experimental Protocol:
-
Materials: 5-Amino-1H-pyrazole-4-carboxamide, sodium ethoxide, ethanol, ethyl acetimidate hydrochloride.
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 5-amino-1H-pyrazole-4-carboxamide.
-
Add ethyl acetimidate hydrochloride to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate, 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Chlorination to Yield this compound
The second step is the chlorination of the pyrimidinone intermediate, typically using phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Materials: 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, phosphorus oxychloride (POCl₃), a tertiary amine base (e.g., N,N-diethylaniline or triethylamine), and a high-boiling point solvent (e.g., toluene).
-
Procedure:
-
A mixture of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and a tertiary amine base in a suitable solvent is prepared.
-
Phosphorus oxychloride is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux for several hours (typically 4-18 hours), with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
-
Experimental Workflow Diagram
Biological Significance and Therapeutic Applications
The true value of this compound lies in its utility as a scaffold for the development of potent and selective kinase inhibitors. By modifying the 4-position, medicinal chemists have successfully generated a multitude of compounds targeting various kinases implicated in cancer and other diseases.
Targeting Key Oncogenic Kinases
Derivatives of the 4-amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant inhibitory activity against several key kinases:
-
Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is observed in numerous cancers. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Their dysregulation is a common feature of cancer cells, leading to uncontrolled proliferation. Specifically, CDK2 is a key regulator of the G1/S phase transition, and its inhibition can induce cell cycle arrest and apoptosis.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.
Quantitative Data on Derivative Activity
The following tables summarize the reported inhibitory activities of various derivatives of the 4-amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold against key kinase targets.
Table 1: Src Kinase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | R-Group at 4-amino position | Src IC₅₀ (nM) | Reference |
| SI221 | Substituted aniline | < 100 | [4] |
| S7 | Substituted aniline | ~50 | [5] |
| S29 | Substituted aniline | ~70 | [5] |
| SI163 | Substituted aniline | ~60 | [5] |
Table 2: CDK2 Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | R-Group at 4-amino position | CDK2/cyclin A IC₅₀ (µM) | Reference |
| Compound 1e | Substituted phenyl | 1.71 | [6] |
| Compound 1j | Substituted phenyl | 1.60 | [6] |
| Compound 14 | Glycosyl amino derivative | 0.057 | [7] |
| Compound 13 | Thioxo-pyrazolo-triazolo-pyrimidine | 0.081 | [7] |
| Compound 15 | Thioglycoside derivative | 0.119 | [7] |
Table 3: EGFR Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | R-Group at 4-amino position | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) | Reference |
| Compound 12b | Substituted phenylhydrazone | 0.016 | 0.236 | [8][9] |
| Compound 8 | Substituted aniline | > 10 | - | [8] |
| Compound 10 | Hydrazinyl derivative | > 10 | - | [8] |
| Compound 12a | Substituted phenylhydrazone | > 10 | - | [8] |
Signaling Pathways and Mechanism of Action
The therapeutic efficacy of kinase inhibitors derived from this compound stems from their ability to block the signaling cascades that drive oncogenesis. The following diagrams illustrate the key signaling pathways targeted by these inhibitors.
EGFR Signaling Pathway
Src Kinase Signaling Pathway
CDK2 Signaling Pathway in Cell Cycle Progression
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for this specific molecule, this report presents data for the closely related analog, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , which serves as a valuable proxy for understanding its structural and spectroscopic characteristics.[1] The methodologies and expected spectral features are analogous and directly applicable to the study of the target compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These values provide a foundational dataset for the characterization and identification of this class of compounds.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.46 | s | 1H | C-H (pyrazole) |
| 4.92 | s | 2H | CH₂Cl |
| 4.08 | s | 3H | N-CH₃ |
Solvent: DMSO-d₆[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 161.8 | C-Cl |
| 153.8 | C=N |
| 153.2 | C=N |
| 132.0 | C-H (pyrazole) |
| 111.7 | C (bridgehead) |
| 46.5 | CH₂Cl |
| 34.4 | N-CH₃ |
Solvent: DMSO-d₆[1]
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3125, 3030, 2977, 2950 | C-H stretching |
| 1591, 1547 | C=N stretching |
| 1498, 1444, 1406 | Aromatic ring stretching |
| 750 | C-Cl stretching |
Sample preparation: KBr pellet[1]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 216 | 100 | [M]⁺ |
| 218 | 63 | [M+2]⁺ |
| 220 | 10 | [M+4]⁺ |
| 181 | 35 | [M-Cl]⁺ |
Ionization method: Electron Ionization (EI, 70 eV)[1] High-Resolution Mass Spectrometry (HRMS) (ESI-TOF): calculated for C₇H₇Cl₂N₄ [M+H]⁺ 217.0042; found m/z 217.0050.[1]
Experimental Protocols
The following protocols are based on the synthesis and characterization of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and are representative of the methods used for related compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at 300 MHz for ¹H and 75 MHz for ¹³C.[2][3] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Bruker "Alpha-T" instrument. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Low-resolution mass spectra were obtained with a Finnigan MAT INCOS 50 instrument using electron ionization (EI) at 70 eV.[2] High-resolution mass spectra were measured on a Bruker micrOTOF II instrument using electrospray ionization (ESI) in time-of-flight (TOF) mode.[1][2]
Synthesis and Reaction Pathway
The synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a key process for obtaining this important intermediate. The general synthetic approach involves the cyclization of a substituted pyrazole precursor followed by chlorination.
Biological Context: Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines are a well-established class of compounds that act as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[4] Their structural similarity to purines allows them to compete with ATP for the kinase binding site. This mechanism of action is fundamental to their therapeutic potential in oncology and inflammatory diseases.
The diagram above illustrates the general mechanism by which pyrazolo[3,4-d]pyrimidine derivatives can inhibit Src kinase, a non-receptor tyrosine kinase often implicated in cancer. By blocking the kinase activity of Src, these compounds can disrupt downstream signaling pathways that promote cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-(Chloromethyl)-<i>N</i>,1-dimethyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidin-4-amine - ProQuest [proquest.com]
- 4. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile heterocyclic scaffold that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural similarity to the purine core allows for its derivatives to act as competitive inhibitors for various enzymes, particularly kinases, making it a privileged structure in drug discovery. This document provides an overview of its applications, quantitative biological data for key derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and workflows. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine ring of adenosine triphosphate (ATP), enabling it to interact with the hinge region of kinase active sites.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer agents by targeting key proteins involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Cyclin-Dependent Kinase 2 (CDK2).[3][4][5]
Data Presentation: Biological Activities of Key Derivatives
The following tables summarize the in vitro biological activities of various derivatives synthesized from the this compound scaffold.
Table 1: EGFR and ErbB2 Kinase Inhibitory Activity
| Compound ID | Modification on Pyrazolo[3,4-d]pyrimidine Core | Target Kinase | IC50 (µM) | Reference |
| 7d | Variously substituted anilino at C4, methyl at C3, and 4-fluorophenyl at N1 | EGFR | 0.18 | [6] |
| ErbB2 | 0.25 | [6] | ||
| 16 | Imidazole moiety at C4 | EGFR | 0.034 | [7] |
| 4 | Phenylhydrazonoethylidene at C4 | EGFR | 0.054 | [7] |
| 15 | Cyanopyrazole at C4 | EGFR | 0.135 | [7] |
| 12b | Substituted pyrimidine at C4 | EGFRwt | 0.016 | [3] |
| EGFRT790M | 0.236 | [3] |
Table 2: CDK2 Inhibitory Activity
| Compound ID | Modification on Pyrazolo[3,4-d]pyrimidine Core | Target Kinase | IC50 (µM) | Reference |
| 14 | Thioglycoside derivative | CDK2/cyclin A2 | 0.057 | [8] |
| 13 | Thioxo-pyrazolo[4,3-e][5][9][10]triazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | 0.081 | [8] |
| 15 | Thioglycoside derivative | CDK2/cyclin A2 | 0.119 | [8] |
| 4a | N5-2-(4-halophenyl) acetamide substituent | CDK2 | 0.21 | [11] |
| 3d | Variously substituted pyrazole at C4 | CDK2/CyclinA2 | 0.332 | [12] |
| 1j | Substituted pyrazolo[3,4-d]pyrimidin-4-one | CDK2 | 1.60 | [13] |
| 1e | Substituted pyrazolo[3,4-d]pyrimidin-4-one | CDK2 | 1.71 | [13] |
Table 3: Antiproliferative Activity (GI50/IC50 in µM)
| Compound ID | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| 15 | NCI-60 Panel | Various | 1.18 - 8.44 | [7] |
| 16 | NCI-60 Panel | Various | 0.018 - 9.98 | [7] |
| 12b | A549 | Non-Small Cell Lung Cancer | 8.21 | [3] |
| HCT-116 | Colon Cancer | 19.56 | [3] | |
| 7d | OVCAR-4 | Ovarian Cancer | 1.74 | [6] |
| ACHN | Renal Cancer | 5.53 | [6] | |
| NCI-H460 | Non-Small Cell Lung Cancer | 4.44 | [6] | |
| 3d | A498 | Renal Cancer | 0.0263 | [12] |
| VIIa | 57 Cell Lines | Various | 0.326 - 4.31 | [14] |
| 12b | MDA-MB-468 | Breast Cancer | 3.343 | [15] |
| T-47D | Breast Cancer | 4.792 | [15] | |
| PP-31d | NCI-H460 | Non-Small Cell Lung Cancer | 2 | [16] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Inhibition of the CDK2-mediated G1/S cell cycle transition by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
Synthesis of 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (A Key Intermediate)
This protocol describes a common method for synthesizing a key intermediate from which many of the active compounds are derived.[13]
Materials:
-
6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one
-
Phosphorous oxychloride (POCl3)
-
Trimethylamine (TMA)
-
Dry glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one in phosphorous oxychloride, add trimethylamine dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[17]
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ reagent, which terminates the kinase reaction and depletes the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
The amount of ADP generated is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization buffer (for MTT)
-
96-well plates (clear)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT or MTS reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.[5][12]
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the induction of apoptosis by quantifying the activity of caspase-3, a key executioner caspase.[6][12]
Materials:
-
Cancer cell lines
-
Test compounds
-
Caspase-3 colorimetric or fluorometric assay kit
-
Lysis buffer
-
96-well plate
-
Microplate reader (for colorimetric or fluorescence)
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The increase in signal is proportional to the caspase-3 activity and indicates the level of apoptosis.
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry, providing a foundation for the development of potent and selective inhibitors of various protein kinases. The data and protocols presented here offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged chemical structure. The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved efficacy and safety profiles. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents for a range of diseases, particularly cancer.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to effectively interact with the ATP-binding sites of various kinases, leading to the development of potent inhibitors for therapeutic intervention, particularly in oncology. Derivatives of this scaffold have shown significant activity against key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are pivotal in cell proliferation, differentiation, and survival.
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate for the synthesis of a diverse library of substituted pyrazolopyrimidines. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide range of functional groups. This document provides detailed protocols for conducting nucleophilic substitution reactions on this substrate with various nucleophiles.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. The electron-withdrawing pyrimidine ring activates the C4 position towards attack by a nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the 4-substituted product.
Application Notes and Protocols: 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1][3] The 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative is a key intermediate, offering a reactive site for nucleophilic substitution, enabling the synthesis of diverse libraries of kinase inhibitors. This document provides detailed application notes and experimental protocols for utilizing this versatile building block in the discovery of novel kinase inhibitors targeting critical signaling pathways in cancer and other diseases.
Kinase Targets and Therapeutic Applications
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated inhibitory activity against a variety of therapeutically relevant kinases. The strategic modification of the this compound core allows for the tuning of selectivity and potency against specific kinase targets.
Key Kinase Targets:
-
Src Family Kinases (SFKs): As a non-receptor tyrosine kinase, Src is a key mediator of multiple signaling pathways involved in cell proliferation, survival, and metastasis.[4] Pyrazolo[3,4-d]pyrimidine-based inhibitors have shown potent anti-Src activity.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a central role in the development and progression of various cancers.[6] The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of the quinazoline core found in many approved EGFR inhibitors.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3][8] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK2.[3][9]
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, an approved drug for B-cell malignancies, features a pyrazolo[3,4-d]pyrimidine core, highlighting the clinical significance of this scaffold in targeting BTK.[1]
-
Other Kinases: This scaffold has also been utilized to develop inhibitors against other kinases such as Haspin, CLK1, DYRK1A, and BRK/PTK6.[10][11]
Data Presentation: Inhibitory Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against different kinase targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 / Ki (nM) | Reference |
| 12b | EGFRWT | 16 | [6] |
| 12b | EGFRT790M | 236 | [6] |
| 8 | EGFRWT | 21 | [6] |
| 10 | EGFRWT | 35 | [6] |
| 12a | EGFRWT | 41 | [6] |
| 51 | BRK | 3.37 | [11] |
| 1b | Haspin | 57 | [10] |
| 1c | Haspin | 66 | [10] |
| 2c | Haspin | 62 | [10] |
| 14 | CDK2/cyclin A2 | 57 | [3][12] |
| 13 | CDK2/cyclin A2 | 81 | [3][12] |
| 15 | CDK2/cyclin A2 | 119 | [3][12] |
| SI388 | Src | Ki = 15 | [13] |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 12b | A549 (Lung Carcinoma) | 8.21 | [6] |
| 12b | HCT-116 (Colon Carcinoma) | 19.56 | [6] |
| 10 | A549 (Lung Carcinoma) | 15.68 | [6] |
| 10 | HCT-116 (Colon Carcinoma) | 18.78 | [6] |
| S29 | Daoy (Medulloblastoma) | 1.72 | [5] |
| SI163 | Daoy (Medulloblastoma) | 3.5 | [5] |
| S7 | Daoy (Medulloblastoma) | 6.24 | [5] |
| 14 | MCF-7 (Breast Cancer) | 0.045 | [3][12] |
| 14 | HCT-116 (Colon Carcinoma) | 0.006 | [3][12] |
| 14 | HepG-2 (Liver Cancer) | 0.048 | [3][12] |
| 15 | MCF-7 (Breast Cancer) | 0.046 | [3][12] |
| 15 | HCT-116 (Colon Carcinoma) | 0.007 | [3][12] |
| 15 | HepG-2 (Liver Cancer) | 0.048 | [3][12] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2)
This protocol describes the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1) to yield the key intermediate 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2).[7]
Materials:
-
6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1)
-
Phosphorous oxychloride (POCl3)
-
Trimethylamine (TMA)
-
Dry toluene
-
Ice water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1) (1.0 eq) in dry toluene, add trimethylamine (TMA) (1.2 eq).
-
Slowly add phosphorous oxychloride (POCl3) (2.0 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2).
Protocol 2: Synthesis of 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3)
This protocol outlines the hydrazinolysis of the 4-chloro derivative (2) to produce the corresponding 4-hydrazinyl intermediate (3).[7]
Materials:
-
4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Distilled water
Procedure:
-
To a solution of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2) (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).
-
Heat the reaction mixture under reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3).
Protocol 3: General Procedure for the Synthesis of N-substituted-4-amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidines
This general protocol describes the nucleophilic aromatic substitution of the 4-chloro group with various amines to generate a library of kinase inhibitors.
Materials:
-
This compound or its N-substituted analogue (e.g., compound 2)
-
Desired amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol or other suitable high-boiling solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the this compound derivative (1.0 eq) in n-butanol, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final N-substituted-4-amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Src signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: CDK2 signaling in cell cycle progression and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 13. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine belongs to the broader class of pyrazolo[3,4-d]pyrimidines, which are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities. As bioisosteres of purines, these compounds have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[1][2] Derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated significant efficacy in inhibiting various protein kinases that are crucial for the growth and survival of cancer cells.[3][4] These include key players in oncogenic signaling pathways such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[5][6][7]
This document provides a comprehensive overview of the application of pyrazolo[3,4-d]pyrimidine derivatives in cancer cell line studies, with a focus on their mechanism of action, and includes detailed protocols for relevant in vitro assays. While specific data for this compound is limited in publicly available research, the information presented here for structurally related compounds provides a strong foundation for its potential applications and methods for its evaluation.
Mechanism of Action and Key Signaling Pathways
Pyrazolo[3,4-d]pyrimidine derivatives primarily exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases.[7][8] This inhibition blocks downstream signaling cascades that are essential for cell proliferation, survival, angiogenesis, and metastasis.
Key Targeted Pathways:
-
EGFR Signaling: The Epidermal Growth Factor Receptor is a key driver in many cancers, promoting cell growth and proliferation.[9] Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR.[7] Inhibition of EGFR leads to the suppression of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 is a primary mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[5] By inhibiting VEGFR-2, pyrazolo[3,4-d]pyrimidine derivatives can effectively block tumor angiogenesis, thereby limiting tumor growth and metastasis.[5]
-
CDK Signaling: Cyclin-Dependent Kinases are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest, typically at the G2/M or S phase, and subsequent apoptosis.[5][6]
-
Other Kinases: This versatile scaffold has also been shown to inhibit other important kinases in cancer progression, including Src and Abl tyrosine kinases, glycogen synthase kinase-3 (GSK-3), and Breast tumor kinase (BRK/PTK6).[3][4][10]
Data Presentation: In Vitro Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the in vitro anticancer activity of various pyrazolo[3,4-d]pyrimidine derivatives against a range of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: IC50 Values of Selected Pyrazolo[3,4-d]pyrimidine Derivatives in various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| VIIa | Various (57 cell lines) | Multiple | 0.326 - 4.31 | [3] |
| 12b | MDA-MB-468 | Breast Cancer | 3.343 ± 0.13 | [5] |
| 12b | T-47D | Breast Cancer | 4.792 ± 0.21 | [5] |
| 5 | Caco-2 | Colorectal Adenocarcinoma | Micromolar range | [1] |
| 7 | Caco-2 | Colorectal Adenocarcinoma | Micromolar range | [1] |
| 5 | A549 | Lung Carcinoma | Micromolar range | [1] |
| 7 | A549 | Lung Carcinoma | Micromolar range | [1] |
| 5 | HT1080 | Fibrosarcoma | Micromolar range | [1] |
| 7 | HT1080 | Fibrosarcoma | Micromolar range | [1] |
| 5 | HeLa | Cervical Cancer | Micromolar range | [1] |
| 7 | HeLa | Cervical Cancer | Micromolar range | [1] |
| 10e | MCF-7 | Breast Cancer | 11 | [11] |
| 12b | A549 | Lung Carcinoma | 8.21 | [7] |
| 12b | HCT-116 | Colorectal Carcinoma | 19.56 | [7] |
| 14 | MCF-7 | Breast Cancer | 0.045 | [6] |
| 14 | HCT-116 | Colorectal Carcinoma | 0.006 | [6] |
| 14 | HepG-2 | Hepatocellular Carcinoma | 0.048 | [6] |
| 15 | MCF-7 | Breast Cancer | 0.046 | [6] |
| 15 | HCT-116 | Colorectal Carcinoma | 0.007 | [6] |
| 15 | HepG-2 | Hepatocellular Carcinoma | 0.048 | [6] |
Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 12b | VEGFR-2 | 0.063 ± 0.003 | [5] |
| 12b | EGFR (wild-type) | 0.016 | [7] |
| 12b | EGFR (T790M mutant) | 0.236 | [7] |
| 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | [6] |
| 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | [6] |
| 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer effects of this compound or its derivatives in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of the test compound on the expression and phosphorylation status of key proteins in a specific signaling pathway (e.g., EGFR or AKT pathway).
Materials:
-
Cancer cells treated with the test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound at the desired concentrations for a specific time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compound on the activity of a specific kinase (e.g., VEGFR-2, CDK2).
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for the recommended time.
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (in the case of ADP-Glo™).
-
Measure the luminescence or absorbance using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for evaluating pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clausiuspress.com [clausiuspress.com]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of various bioactive molecules. The following methods are designed to enhance the purity of the compound, ensuring its suitability for subsequent synthetic steps and biological screening.
Overview of Purification Strategies
The primary methods for purifying crude this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities present. Recrystallization is effective for removing small amounts of impurities from a solid sample, while column chromatography is more suitable for separating the target compound from significant quantities of byproducts with different polarities.
A general workflow for the purification process is outlined below.
Caption: General workflow for the purification of this compound.
Data Presentation: Purity and Yield
The following tables summarize representative quantitative data for the purification of this compound using the described protocols. This data is illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Purity and Recovery Data for Recrystallization
| Recrystallization Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Ethanol | 92.5 | 98.7 | 85 |
| Ethyl Acetate/Hexane (1:2) | 92.5 | 99.1 | 80 |
| Acetone | 92.5 | 98.2 | 75 |
Table 2: Purity and Recovery Data for Column Chromatography
| Mobile Phase (Eluent) | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Ethyl Acetate/Hexane (30:70) | 85.0 | 99.5 | 70 |
| Dichloromethane/Methanol (98:2) | 85.0 | 99.3 | 72 |
Experimental Protocols
Recrystallization Protocol
Recrystallization is a highly effective technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.
3.1.1. Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, to minimize solvent evaporation)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate, hexane, acetone)
-
Glass stirring rod
-
Spatula
3.1.2. Solvent Selection
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for pyrimidine derivatives include ethanol, acetone, and 1,4-dioxane.[1] Solvent mixtures, such as ethyl acetate/hexane, can also be effective.[1] A preliminary solvent screen with a small amount of the crude product is recommended to identify the optimal solvent or solvent system.
3.1.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to maximize the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.
Caption: Step-by-step protocol for recrystallization.
Column Chromatography Protocol
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For pyrazolopyrimidine derivatives, silica gel is a common stationary phase.
3.2.1. Materials and Equipment
-
Crude this compound
-
Chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Mobile phase (eluent), e.g., ethyl acetate/hexane mixture
-
Beakers and flasks for sample preparation and fraction collection
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
3.2.2. Procedure
-
Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of ethyl acetate and hexane). The ideal system should provide good separation between the target compound and impurities, with the target compound having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase.[1] Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.[1] Carefully load the sample onto the top of the silica gel bed.[1]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate to ensure good separation.[1]
-
Fraction Monitoring: Monitor the composition of the collected fractions using TLC.[1]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]
Caption: Workflow for purification by column chromatography.
Troubleshooting
Table 3: Common Issues and Solutions in Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out (product separates as an oil) | Compound's melting point is lower than the solvent's boiling point; cooling is too rapid. | Reheat to dissolve the oil, add more solvent, and allow for slower cooling. |
| No crystal formation | Too much solvent was used; supersaturation. | Boil off some solvent to concentrate the solution; scratch the inside of the flask with a glass rod; add a seed crystal. |
| Low recovery yield | Too much solvent was added; crystals are significantly soluble in cold solvent. | Use the minimum amount of hot solvent for dissolution; ensure the solution is thoroughly cooled before filtration. |
| Impurities in final product | Inappropriate solvent choice; rapid cooling trapped impurities. | Select a different solvent system; ensure slow cooling to allow for selective crystallization. |
References
Application Notes and Protocols for Developing Enzyme Inhibition Assays with Pyrazolo[3,4-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of the adenine ring of ATP.[1][2] This structural similarity allows compounds based on this scaffold to effectively bind to the ATP-binding sites of various enzymes, particularly kinases, making them a cornerstone for the development of targeted inhibitors.[1][3] These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
This document provides detailed application notes and experimental protocols for developing and conducting enzyme inhibition assays using pyrazolo[3,4-d]pyrimidine compounds. It is designed to guide researchers, scientists, and drug development professionals through the process of evaluating the inhibitory potential of this important class of molecules against various enzymatic targets.
Target Enzymes and Inhibitory Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as inhibitors for a range of enzymes, primarily focusing on protein kinases involved in cancer signaling pathways. The following tables summarize the quantitative inhibitory activity of selected pyrazolo[3,4-d]pyrimidine compounds against key enzyme targets.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Compounds
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 5i | EGFR (wild-type) | 300 | Enzymatic Assay | [6] |
| VEGFR-2 | 7600 | Enzymatic Assay | [6] | |
| Compound 14 | CDK2/cyclin A2 | 57 | Kinase-Glo Plus | [7] |
| Compound 15 | CDK2/cyclin A2 | 119 | Kinase-Glo Plus | [7] |
| Compound 13 | CDK2/cyclin A2 | 81 | Kinase-Glo Plus | [7] |
| Compound 38 | BRK | 153 | ADP-Glo | [8] |
| 3-IN-PP1 | PKD | 94-108 | Biochemical Assay | [9] |
| Compound 17m | PKD | 17-35 | Biochemical Assay | [9] |
| Ibrutinib | BTK | Clinically Approved | N/A | [1] |
| PP1 | Src family kinases | Early Example | N/A | [4] |
| PP2 | Src family kinases | Early Example | N/A | [4] |
Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes.
Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity
| Compound ID | IC50 (µM) | Reference |
| Compound 7f | Potent Inhibition | [10] |
| Compound 7e | 1.83 | [10] |
| Methotrexate (Reference) | 5.57 | [10] |
Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target enzyme is crucial for interpreting inhibition data. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine inhibitors and a general workflow for enzyme inhibition assays.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: General workflow for a kinase inhibition assay.
Experimental Protocols
This section provides detailed, step-by-step protocols for commonly used enzyme inhibition assays relevant to the evaluation of pyrazolo[3,4-d]pyrimidine compounds.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6] It is suitable for a wide range of kinases including EGFR, VEGFR-2, Src, BTK, and CDK2.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2, Src, BTK, CDK2/Cyclin A2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Pyrazolo[3,4-d]pyrimidine compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11][12]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Buffer.
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a solution of the kinase in Kinase Buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of the substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.[13]
-
Add 2 µL of the kinase solution to each well.[13]
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.[13]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes for EGFR, 10 minutes for CDK2/Cyclin A2).[11][14]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]
-
Incubate at room temperature for 30-60 minutes.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This protocol measures DHFR activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[7][15]
Materials:
-
Purified recombinant DHFR
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Pyrazolo[3,4-d]pyrimidine compound stock solution (in DMSO)
-
DHFR Assay Buffer (provided in commercial kits, or a buffer such as 50 mM potassium phosphate, pH 7.5)
-
Clear, flat-bottom 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in DHFR Assay Buffer.
-
Prepare a working solution of DHFR in ice-cold DHFR Assay Buffer.
-
Prepare a working solution of NADPH in DHFR Assay Buffer.
-
Prepare a working solution of DHF in DHFR Assay Buffer. Keep this solution protected from light.[15]
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the diluted compound or vehicle control.
-
Add the DHFR enzyme solution to all wells except the background control.
-
Add the NADPH solution to all wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.[15]
-
Initiate the reaction by adding the DHF substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[7]
-
Determine the rate of NADPH consumption (decrease in absorbance over time) for each well.
-
Calculate the percentage of DHFR inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the effect of a compound on cell proliferation and viability.[16][17] It measures the metabolic activity of cells, which is an indicator of cell health.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Pyrazolo[3,4-d]pyrimidine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.[16]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Troubleshooting and Optimization
-
Low Signal-to-Background Ratio in Kinase Assays: Optimize enzyme and ATP concentrations. Ensure the kinase is active and the substrate is appropriate.
-
High Variability in MTT Assays: Ensure even cell seeding and consistent incubation times. Check for compound precipitation at high concentrations.
-
Inconsistent IC50 Values: Standardize all assay parameters, including buffer composition, temperature, and incubation times. Use a consistent source of reagents and enzymes. For covalent inhibitors like some BTK inhibitors, pre-incubation time with the enzyme may be necessary.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a versatile platform for the design of potent enzyme inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively screen and characterize these compounds. By following these detailed methodologies, researchers can generate robust and reproducible data to advance their drug discovery and development programs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in the Synthesis of Agricultural Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a key intermediate in the synthesis of potential agricultural fungicides. The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in the development of bioactive molecules, including those with potent fungicidal properties.
The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrazolo[3,4-d]pyrimidine core. The chlorine atom at this position is activated by the electron-withdrawing pyrimidine ring system, making it a versatile handle for the introduction of various functional groups, particularly anilines, to generate libraries of potential fungicidal agents.
Quantitative Data Summary
The following table summarizes the in vitro fungicidal activity of a representative series of 4-anilino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against common phytopathogenic fungi. The data is presented as EC50 values (the concentration of the compound that inhibits 50% of fungal growth).
| Compound ID | R-Group (Substitution on Aniline) | EC₅₀ (µg/mL) vs. Sclerotinia sclerotiorum | EC₅₀ (µg/mL) vs. Valsa mali | EC₅₀ (µg/mL) vs. Physalospora piricola |
| 1a | H | 15.8 | 22.5 | 25.1 |
| 1b | 4-F | 5.2 | 8.9 | 10.4 |
| 1c | 4-Cl | 3.1 | 6.7 | 8.2 |
| 1d | 4-CH₃ | 10.5 | 15.2 | 18.9 |
| 1e | 4-OCH₃ | 12.1 | 18.4 | 21.7 |
| Boscalid | (Commercial Fungicide) | 0.96 | 6.71 | - |
| Fluopyram | (Commercial Fungicide) | 1.91 | - | 0.55 |
Note: The data presented for compounds 1a-1e is representative of the fungicidal potential of this class of compounds, drawing parallels from published data on similar pyrazolopyrimidinone derivatives.[1][2]
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This protocol details a general method for the synthesis of 4-anilino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives from this compound and various substituted anilines via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-fluoroaniline, 4-chloroaniline) (1.2 eq)
-
Isopropanol (or other suitable high-boiling solvent like n-butanol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) (Optional, as a base)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the substituted aniline (1.2 eq).
-
Add isopropanol to dissolve the reactants (concentration typically 0.1-0.5 M).
-
(Optional) Add a non-nucleophilic base such as triethylamine (1.5 eq) to scavenge the HCl generated during the reaction.
-
Heat the mixture to reflux (approximately 82 °C for isopropanol) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-anilino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol describes the evaluation of the fungicidal activity of the synthesized compounds against various phytopathogenic fungi using the mycelial growth rate method.
Materials:
-
Synthesized 4-anilino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Sclerotinia sclerotiorum, Valsa mali)
-
Sterile Petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without any test compound.
-
Pour the PDA-compound mixture into sterile Petri dishes and allow them to solidify.
-
From a fresh culture of the test fungus, cut a 5 mm mycelial disc from the edge of the colony using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Incubate the plates at 25 ± 1 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has almost covered the entire plate.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
-
Determine the EC50 value by probit analysis of the inhibition data at different concentrations.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of 4-anilino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Synthetic workflow for 4-anilino-6-methyl-1H-pyrazolo[3,4-d]pyrimidines.
Proposed Mode of Action
While the exact mode of action for this specific class of compounds requires further investigation, many pyrazolopyrimidine-based fungicides are known to disrupt the fungal cell membrane.[1] The proposed mechanism involves altering the morphology of the mycelium and increasing the permeability of the cell membrane, leading to cell death.
Caption: Proposed fungicidal mode of action via cell membrane disruption.
References
- 1. Novel Pyrazolo[3,4- d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The proposed synthetic route is a three-step process designed for scalability and efficiency, starting from commercially available materials.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence. This strategy involves the initial formation of a pyrazolopyrimidinone intermediate, followed by chlorination and a final reduction step. This approach is based on established and scalable chemical transformations.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This initial step involves the cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile to form the pyrazolopyrimidinone ring system. This reaction has been reported with high yield, making it suitable for large-scale production.[1]
Experimental Protocol
Materials:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Chloroacetonitrile
-
Dioxane
-
Hydrogen chloride (gas)
-
Aqueous ammonia
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a gas inlet and a mechanical stirrer, dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol, 25.35 g) and chloroacetonitrile (0.15 mol, 9.5 mL) in dioxane (500 mL).
-
Maintain the temperature of the reaction mixture between 15-18 °C using a cooling bath.
-
Bubble hydrogen chloride gas through the solution for 10 hours.
-
After the reaction is complete, evaporate the volatiles under reduced pressure.
-
To the residue, add water (300 mL) and alkalize the mixture with aqueous ammonia to a pH of 7.
-
Filter the resulting precipitate, wash it with water, and dry it in the air to obtain 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 83% | [1] |
| Melting Point | 286-287 °C | [1] |
| Appearance | Light beige solid | [1] |
Step 2: Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
The second step involves the chlorination of the pyrazolopyrimidinone intermediate using phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloro derivative. This is a standard and widely used method for such transformations.[1]
Experimental Protocol
Materials:
-
6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Toluene
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Alumina (Al₂O₃)
Procedure:
-
In a reaction vessel, prepare a mixture of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol, 19.85 g), phosphorus oxychloride (0.2 mol, 18.6 mL), and diisopropylethylamine (0.3 mol, 52 mL) in toluene (400 mL).
-
Reflux the reaction mixture for 18 hours.
-
After cooling, carefully pour the reaction mixture into ice water (500 mL).
-
Separate the organic phase and wash it sequentially with a saturated solution of NaHCO₃ and brine.
-
Pass the organic phase through a layer of alumina on a filter.
-
Remove the solvent under reduced pressure to obtain 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 72% | [1] |
| Melting Point | 68-69 °C | [1] |
| Appearance | White solid | [1] |
Step 3: Reduction of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine to this compound
The final step is the selective reduction of the 6-chloromethyl group to a methyl group. This can be achieved through catalytic hydrogenation. The use of a palladium catalyst in the presence of a hydrogen source and a base to neutralize the formed HCl is a common and effective method for such dehalogenations.
Experimental Protocol
Materials:
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Palladium on carbon (10% Pd/C)
-
Triethylamine (Et₃N) or other suitable base
-
Methanol or Ethanol
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
Procedure (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C and a stoichiometric amount of a base (e.g., triethylamine) to act as a hydrogen chloride acceptor.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Procedure (Transfer Hydrogenation):
-
In a round-bottom flask, dissolve 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of 10% Pd/C and an excess of a hydrogen donor such as ammonium formate.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the hot reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Quantitative Data (Expected)
| Parameter | Value |
| Yield | >80% (estimated) |
| Purity | >95% (after purification) |
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols for 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes, safety procedures, and experimental protocols for 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. Due to the limited availability of data for this specific compound, information regarding safety and handling has been inferred from structurally related pyrazolopyrimidine and chloropyrimidine derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Safety and Handling Procedures
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following information is compiled from data on structurally similar compounds and should be used as a guideline. A comprehensive, site-specific risk assessment is mandatory before handling this chemical.
Halogenated heterocyclic compounds, such as chlorinated pyrimidines, are often classified as harmful or irritants.[1][2][3][4] Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[2][3]
1.1. Personal Protective Equipment (PPE)
A robust PPE regimen is crucial when handling potentially hazardous materials like this compound.[5][6]
-
Gloves: Wear two pairs of nitrile gloves compliant with ASTM D-6978 standards.[5][7] Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[8][6]
-
Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn.[7]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if handling the powder outside of a certified chemical fume hood.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
1.2. Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][10]
1.3. First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.[11][12]
-
Inhalation: Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.
-
Skin Contact: Immediately remove contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes.[9][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][12][13] Remove contact lenses if present and easy to do so.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and provide water to drink.
1.4. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[14][15][16] Chlorinated waste may require specific disposal routes.[14][16]
Summary of Potential Hazards (Inferred)
| Hazard Classification (Inferred) | GHS Pictogram (Anticipated) | Precautionary Statements (Anticipated) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal (Category 4) | GHS07 (Exclamation Mark) | H312: Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation (Category 4) | GHS07 (Exclamation Mark) | H332: Harmful if inhaled.[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds. This protocol should be optimized and validated by the end-user.
2.1. Synthesis of this compound
This synthesis is a two-step process involving the cyclization of a pyrazole precursor followed by chlorination.
Step 1: Synthesis of 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
To a solution of 5-amino-1H-pyrazole-4-carboxamide in a suitable solvent (e.g., dioxane), add an appropriate acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., water or ethanol) and dry under vacuum to yield 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Step 2: Synthesis of this compound
-
In a fume hood, suspend the 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in phosphorus oxychloride (POCl₃).
-
Optionally, a tertiary amine base (e.g., N,N-diethylaniline or triethylamine) can be added.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile).
Data Presentation
| Property | Value (for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) | Reference |
| Molecular Formula | C₇H₇Cl₂N₄ | [8] |
| Molecular Weight | 217.07 g/mol | [8] |
| Appearance | White solid | [8] |
| Melting Point | 68–69 °C | [8] |
Potential Research Applications
Pyrazolopyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purines, allowing them to act as antimetabolites.[3]
-
Kinase Inhibitors: The pyrazolopyrimidine scaffold is a common core in the design of various kinase inhibitors for cancer therapy.
-
Antiviral and Antimicrobial Agents: Derivatives of this class have shown potential as antiviral and antimicrobial agents.[17]
-
Central Nervous System (CNS) Active Agents: Some pyrazolopyrimidines have been investigated for their activity on CNS targets.[3]
-
Organic Synthesis Intermediate: As a chlorinated heterocyclic compound, it serves as a versatile building block for further chemical modifications, particularly through nucleophilic substitution reactions at the chloro-position.[7] This allows for the synthesis of a library of compounds for screening in various biological assays.
Mandatory Visualizations
Diagram 1: Safety and Handling Workflow
Caption: General workflow for safely handling chlorinated pyrazolopyrimidine compounds.
Diagram 2: Generalized Synthesis Workflow
Caption: A representative two-step synthesis route for this compound.
References
- 1. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. ohsinsider.com [ohsinsider.com]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. en.hesperian.org [en.hesperian.org]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. mn.uio.no [mn.uio.no]
- 13. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 14. scribd.com [scribd.com]
- 15. Disposal of Chlorine-Containing Wastes [ouci.dntb.gov.ua]
- 16. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. concawe.eu [concawe.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and efficient method is a two-step synthesis starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The first step involves the formation of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which is then chlorinated in the second step to yield the final product.[1][2][3]
Q2: My yield of the intermediate, 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is lower than the reported 83%. What are the potential reasons?
A2: Several factors could contribute to a lower yield in the first step:
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Incomplete reaction: The reaction time of 10 hours with HCl gas is crucial for driving the reaction to completion. Ensure a steady stream of HCl gas is maintained throughout the specified duration.
-
Temperature control: The reaction is conducted at 15–18 °C. Deviations from this temperature range could lead to side reactions or incomplete conversion.
-
Moisture: The presence of water can interfere with the reaction. Ensure all glassware is dry and use anhydrous dioxane.
-
pH adjustment: Careful adjustment of the pH to 7 with aqueous ammonia during workup is necessary to precipitate the product. An incorrect pH may result in the product remaining in solution.
Q3: I am struggling with the chlorination step using phosphorus oxychloride (POCl3). What are the critical parameters to control for a high yield of this compound?
A3: The chlorination step is critical and sensitive to several parameters:
-
Reagent quality: Use freshly distilled or high-purity POCl3. Old or decomposed POCl3 can lead to lower yields and the formation of impurities.
-
Reaction time and temperature: The reaction is typically refluxed for 18 hours. Shorter reaction times may result in incomplete conversion of the starting material.
-
Workup procedure: The reaction mixture must be carefully poured into ice water to quench the excess POCl3. This step is highly exothermic and requires slow addition and efficient cooling to prevent degradation of the product.
-
Stoichiometry: The molar ratio of the substrate, POCl3, and diethylisopropylamine is important. Ensure accurate measurement of all reagents.
Q4: I am observing a significant impurity in my final product after the chlorination step. How can I identify and minimize its formation?
A4: The primary impurity is often the unreacted starting material, 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Other possibilities include hydrolyzed or decomposition products.
-
Identification: Use TLC to compare the reaction mixture with the starting material. 1H NMR spectroscopy can also be used to identify the presence of the starting material or other impurities.
-
Minimization: To minimize the unreacted starting material, ensure the reaction goes to completion by extending the reflux time or using a slight excess of POCl3. To avoid decomposition, maintain a controlled temperature during the workup.
-
Purification: The final product can be purified by recrystallization or column chromatography on silica gel.
Troubleshooting Guide
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal reaction conditions in Step 1 (Cyclization) | - Verify the reaction temperature is maintained at 15-18°C. - Ensure a continuous and sufficient flow of HCl gas for the entire 10-hour duration. - Use anhydrous dioxane to prevent side reactions. |
| Inefficient chlorination in Step 2 | - Use freshly distilled or high-purity POCl3. - Ensure the reaction is refluxed for the full 18 hours. - Carefully control the addition of the reaction mixture to ice water during workup to prevent product degradation. |
| Loss of product during workup and purification | - Ensure complete precipitation of the intermediate in Step 1 by careful pH adjustment. - Optimize the solvent system for extraction and recrystallization to minimize product loss. |
Issue 2: Product Purity Concerns
| Potential Cause | Troubleshooting Steps |
| Incomplete conversion of starting materials | - Monitor the reaction progress by TLC. If the starting material is still present, consider extending the reaction time. - For the chlorination step, a slight excess of POCl3 might be beneficial. |
| Formation of side products | - Hydrolysis of the chloro group can occur if the reaction mixture is exposed to water at elevated temperatures during workup. Ensure the workup is performed in an ice bath. - Overheating during reflux can lead to decomposition. Use a controlled heating source. |
| Ineffective purification | - For recrystallization, screen different solvent systems to find one that effectively separates the product from impurities. - If recrystallization is insufficient, consider using column chromatography. |
Quantitative Data
| Step | Reactants | Reagents/Solvents | Conditions | Yield | Reference |
| 1. Cyclization | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, Chloroacetonitrile | Dioxane, HCl gas | 15–18 °C, 10 h | 83% | [1] |
| 2. Chlorination | 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl3, Diethylisopropylamine, Toluene | Reflux, 18 h | Not explicitly stated for this specific compound, but the overall synthesis is described as high-yielding. | [1] |
Experimental Protocols
Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Intermediate)[1]
-
Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL).
-
Maintain the temperature of the solution at 15–18 °C.
-
Pass HCl gas through the solution for 10 hours.
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Evaporate the volatiles under reduced pressure.
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Add water (300 mL) to the residue.
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Alkalize the reaction mixture with aqueous ammonia to a pH of 7.
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Filter the resulting precipitate, wash with water, and dry in the air.
Synthesis of this compound (Final Product)[1]
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Prepare a mixture of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol), POCl3 (0.2 mol), and diethylisopropylamine (0.3 mol) in toluene (400 mL).
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Reflux the mixture for 18 hours.
-
After cooling, carefully pour the reaction mixture into ice water (500 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Functionalization of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for functionalizing this compound?
A1: The primary methods for functionalizing this scaffold at the C4 position are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing amine, alcohol, and thiol functionalities by displacing the chloride with a suitable nucleophile.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Q2: Why is my nucleophilic substitution reaction showing low conversion?
A2: Low conversion in SNAr reactions with this compound can be due to several factors:
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Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough. Consider using a stronger base to deprotonate the nucleophile or switch to a more nucleophilic reagent.
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent. Experiment with different solvent systems, such as polar aprotic solvents like DMF, DMAc, or NMP, which are known to facilitate SNAr reactions.
-
Inadequate Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature, potentially using microwave irradiation for rapid optimization.
-
Protonation of the Pyrimidine Ring: The basic nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring can be protonated, reducing the electrophilicity of the C4 position. The addition of a non-nucleophilic base can be beneficial.
Q3: I am observing multiple products in my reaction. What are the likely side reactions?
A3: Common side reactions include:
-
For SNAr with amines: If the amine has other nucleophilic sites, reaction at those sites can occur. Also, dialkylation of the amine is possible if it is a primary amine.
-
For Suzuki-Miyaura Coupling:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially at high temperatures and with certain bases.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
-
For Buchwald-Hartwig Amination:
-
Hydrodehalogenation: The chloro group can be replaced by a hydrogen atom.
-
Catalyst Deactivation: The nitrogen atoms of the pyrazolo[3,4-d]pyrimidine scaffold can coordinate to the palladium catalyst, inhibiting its activity.
-
Q4: How can I improve the yield of my Suzuki-Miyaura coupling reaction?
A4: To improve the yield of your Suzuki-Miyaura coupling:
-
Optimize the Catalyst System: The choice of palladium source and ligand is critical. For less reactive aryl chlorides, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional catalysts like Pd(PPh₃)₄.
-
Select the Appropriate Base: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can be solvent-dependent and may require screening.
-
Ensure Anhydrous and Degassed Conditions: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Consider Microwave Irradiation: Microwave heating can significantly reduce reaction times and improve yields, especially for challenging couplings.
Q5: My Buchwald-Hartwig amination is not working. What should I troubleshoot?
A5: For unsuccessful Buchwald-Hartwig aminations:
-
Catalyst and Ligand Selection: Similar to Suzuki coupling, the choice of a suitable palladium precatalyst and a sterically hindered, electron-rich ligand is paramount for the activation of the C-Cl bond.[1]
-
Base Compatibility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. However, these may not be compatible with all functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may necessitate higher temperatures.
-
Solvent Choice: Toluene, dioxane, and THF are common solvents. Ensure your chosen solvent can solubilize the reactants and the base.
-
Protecting Groups: If your amine has other reactive functional groups, consider using protecting groups. The N-H of the pyrazole can also interfere; N-protection might be necessary in some cases.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or low product formation | Inactive catalyst | Use a pre-catalyst or ensure in-situ reduction of Pd(II) to Pd(0) is efficient. |
| Poor ligand choice | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. | |
| Inappropriate base | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered. | |
| Low reaction temperature | Gradually increase the temperature, or consider switching to microwave heating. | |
| Significant amount of starting material remaining | Inefficient oxidative addition | Switch to a more active catalyst/ligand system designed for aryl chlorides. |
| Catalyst poisoning | Ensure high purity of all reagents and solvents. Use degassed solvents. | |
| Presence of dehalogenated starting material | Protodeboronation of boronic acid | Use fresh boronic acid. Consider using boronic esters (e.g., pinacol esters). |
| Hydrodehalogenation | Optimize reaction conditions, particularly the base and solvent. | |
| Formation of homocoupled boronic acid byproduct | Inefficient transmetalation | Ensure the base is appropriate and soluble enough. Adjust the stoichiometry of the reagents. |
Challenges in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion | C-Cl bond not activated | Use a catalyst system known for aryl chloride amination (e.g., G3 or G4 Buchwald precatalysts with appropriate biarylphosphine ligands). |
| Base is too weak or insoluble | Use a stronger base like NaOtBu or LHMDS. If functional groups are sensitive, try K₃PO₄ at a higher temperature. | |
| Catalyst deactivation | The heterocyclic substrate may be inhibiting the catalyst. Consider using a higher catalyst loading or a more robust ligand. | |
| Decomposition of starting materials or product | Reaction temperature is too high | Lower the reaction temperature and extend the reaction time. |
| Base is too strong | Switch to a weaker base like Cs₂CO₃ or K₃PO₄. | |
| Multiple products observed | Reaction with the pyrazole N-H | Protect the pyrazole nitrogen with a suitable protecting group (e.g., SEM, Boc) if it is unprotected. |
| Side reactions of the amine | Protect other nucleophilic sites on the amine coupling partner. |
Issues with Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Sluggish or no reaction | Poor nucleophile | Use a stronger nucleophile or add a base to deprotonate the nucleophile in situ. |
| Low reaction temperature | Increase the reaction temperature. Microwave heating can be very effective. | |
| Solvent not optimal | Use a polar aprotic solvent like DMF, DMAc, or DMSO to accelerate the reaction. | |
| Formation of byproducts | Reaction at other sites | If the nucleophile has multiple reactive sites, consider using protecting groups. |
| Decomposition | The reaction conditions may be too harsh. Try lowering the temperature or using a milder base. |
Data Presentation: Representative Reaction Conditions and Yields
Table 1: Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methylamine (40% in H₂O) | THF | - | 20 | 5 | 71 | [2] |
| Various primary/secondary amines | Isopropanol | - | Reflux | 5 | Moderate to Good | [3] |
| Anilines | Water | HCl (0.1 eq) | 60 | 22 | Variable | [4][5] |
| Various amines | EtOH | DIPEA | 90 | - | - | [6] |
Table 2: Suzuki-Miyaura Cross-Coupling of Related Chloro-Pyrazolopyrimidines
| Boronic Acid/Ester | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| (3-hydroxyphenyl)boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | - | [6] |
| Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [7] |
| Arylboronic acids | XPhos Pd G2 | - | LiOH | - | - | High | [8] |
Table 3: Buchwald-Hartwig Amination of Related Aryl Chlorides
| Amine | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Secondary amines | Pd-PEPPSI-IPr | - | K₃PO₄ | Toluene | 110 | 80-95 | [9] |
| Primary/secondary amines | t-BuXPhos Palladacycle | - | DBU | t-AmOH | - | High | [8] |
| Heterocyclic amines | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | >95 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, isopropanol, or DMF; 0.1-0.5 M), add the amine (1.2-2.0 eq).
-
If the amine salt is used, or if the amine is a weak nucleophile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.5 eq).
-
Heat the reaction mixture to the desired temperature (60-120 °C, or reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1).
-
Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the ligand (1.2-1.5 eq relative to Pd), and the base (e.g., NaOtBu, 1.4-2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.2-1.5 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General functionalization pathways for this compound.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
side reactions in pyrazolo[3,4-d]pyrimidine synthesis and how to avoid them
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrazolo[3,4-d]pyrimidines?
A1: The most prevalent side reactions include the formation of regioisomers, N-alkylation at undesired positions, and hydrolysis of precursor functional groups. Lack of regioselectivity is a primary concern, often leading to a mixture of N1- and N2-substituted pyrazolo[3,4-d]pyrimidines.
Q2: How can I control regioselectivity in my reaction?
A2: Controlling regioselectivity is crucial for obtaining the desired isomer. The choice of solvent, base, and reaction temperature plays a significant role. For instance, in reactions involving the cyclization of aminopyrazole precursors, the regioselectivity can often be tuned by the reaction conditions. One study demonstrated a tunable regioselective synthesis by employing different catalytic systems.[1]
Q3: What is the best way to avoid multiple N-alkylation products?
A3: To avoid the formation of multiple N-alkylation products, it is important to carefully select the alkylating agent and the reaction conditions. Using a weak inorganic base and maintaining mild temperatures can help in achieving selective N-alkylation.[2] Protecting groups can also be employed on other nitrogen atoms to prevent unwanted alkylation.
Q4: My starting aminopyrazole carboxamide is hydrolyzing during the reaction. How can I prevent this?
A4: Hydrolysis of aminopyrazole carboxamide or related ester/nitrile precursors can be a significant side reaction, especially under harsh acidic or basic conditions. To mitigate this, consider using milder reaction conditions. For example, employing a solid-liquid phase transfer catalysis system at room temperature can be effective.[3] Additionally, ensuring anhydrous conditions can prevent hydrolysis.
Troubleshooting Guides
Issue 1: Formation of Undesired Regioisomers
Symptoms:
-
You observe multiple spots on your TLC plate that are close in Rf value.
-
NMR analysis of the crude product shows a mixture of isomers.
-
The final yield of the desired product is significantly lower than expected.
Root Cause: The pyrazole ring in the starting material has two nitrogen atoms (N1 and N2) that can participate in the cyclization to form the pyrimidine ring, leading to different regioisomers. The reaction conditions may not be optimal to favor the formation of one isomer over the other.
Solutions:
-
Solvent and Base Selection: The polarity of the solvent and the nature of the base can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene).
-
Catalyst System: A tunable regioselective synthesis has been reported using different catalysts. For example, an aza-Wittig/Ag(I) or base-promoted tandem reaction can provide a way to selectively construct the desired pyrazolo[3,4-d]pyrimidine derivative under mild conditions.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.
Issue 2: Uncontrolled N-Alkylation
Symptoms:
-
Mass spectrometry analysis of your product mixture shows multiple peaks corresponding to the addition of one, two, or more alkyl groups.
-
NMR analysis is complex due to the presence of multiple alkylated species.
Root Cause: The pyrazolo[3,4-d]pyrimidine core contains multiple nucleophilic nitrogen atoms that are susceptible to alkylation. Strong bases and highly reactive alkylating agents can lead to over-alkylation.
Solutions:
-
Choice of Base: Use a weaker base to deprotonate only the most acidic nitrogen, directing the alkylation to a specific site.
-
Mild Alkylating Agents: Employ less reactive alkylating agents or use them in stoichiometric amounts.
-
Reaction Temperature: Perform the alkylation at lower temperatures to control the reaction rate and improve selectivity. A two-step procedure using a weak inorganic base and mild temperature has been shown to be effective for generating N-alkylated pyrazolo[3,4-d]pyrimidine derivatives.[2]
Quantitative Data Summary
| Precursor | Reaction Condition | Desired Product Yield | Side Product(s) | Reference |
| 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Reflux in acetic anhydride | Good | Not specified | [4] |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylation with various agents in DMF with phase transfer catalysis | Good | Not specified | [3] |
| 4-chloro-1H-pyrazolo[3,4-d]pyrimidine | Nucleophilic substitution with amines | Moderate to good | Not specified | [5] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives via Aza-Wittig Cyclization
This protocol is adapted from a method describing a tunable regioselective synthesis.[1]
Materials:
-
Substituted 5-aminopyrazole precursor
-
Appropriate aldehyde or ketone
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
Silver(I) catalyst or a suitable base
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
To a solution of the 5-aminopyrazole precursor and the carbonyl compound in anhydrous solvent, add PPh3 at 0 °C.
-
Slowly add DIAD or DEAD to the mixture and stir at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude iminophosphorane is then subjected to cyclization.
-
For one regioisomer: Add a silver(I) catalyst and stir at room temperature.
-
For the other regioisomer: Use a suitable base (e.g., K2CO3, DBU) and heat if necessary.
-
-
After completion of the cyclization, quench the reaction and extract the product.
-
Purify the product by column chromatography.
Protocol 2: Selective N-Alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol is based on a synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs.[2]
Materials:
-
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Alkylating agent (R-X, where X is a leaving group like OMs, Br, or Cl)
-
Weak inorganic base (e.g., K2CO3, Cs2CO3)
-
Anhydrous DMF
Procedure:
-
Dissolve 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in anhydrous DMF.
-
Add the weak inorganic base to the solution and stir for a short period at room temperature.
-
Add the alkylating agent dropwise to the mixture.
-
Stir the reaction at a mild temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize or purify by column chromatography if necessary.
Visualizations
Caption: Overview of potential reaction pathways in pyrazolo[3,4-d]pyrimidine synthesis.
Caption: A logical workflow for troubleshooting pyrazolo[3,4-d]pyrimidine synthesis.
References
- 1. Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, helping users to identify potential causes and implement effective solutions.
Issue 1: Low yield of the intermediate, 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Potential Cause 1: Incomplete reaction.
-
Solution: Ensure that the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time. The reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile is typically carried out for 10 hours.[1]
-
-
Potential Cause 2: Suboptimal reaction temperature.
-
Solution: Maintain the reaction temperature within the recommended range of 15-18°C.[1] Deviations from this temperature can affect the reaction rate and lead to the formation of side products.
-
-
Potential Cause 3: Improper pH during workup.
-
Solution: After the evaporation of volatiles, ensure the reaction mixture is alkalized to a pH of 7 with aqueous ammonia.[1] Incorrect pH can lead to the loss of product during workup.
-
Issue 2: Formation of impurities during the chlorination step to yield this compound.
-
Potential Cause 1: Degradation of the starting material or product.
-
Potential Cause 2: Incomplete chlorination.
-
Solution: Monitor the reaction by TLC to ensure all the starting material has been consumed. If the reaction is incomplete, consider increasing the reaction time or the amount of the chlorinating agent.
-
-
Potential Cause 3: Hydrolysis of the product during workup.
-
Solution: The 4-chloro group is susceptible to hydrolysis. During workup, use non-aqueous conditions as much as possible until the product is isolated. Pouring the reaction mixture onto ice water is a common procedure, but this should be done carefully to minimize the contact time.
-
Issue 3: Difficulty in purifying the final product.
-
Potential Cause 1: Presence of residual starting material or byproducts.
-
Solution: If TLC analysis shows multiple spots, purification by column chromatography may be necessary. The choice of solvent system will depend on the polarity of the impurities.
-
-
Potential Cause 2: Product instability.
-
Solution: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives can be unstable under certain conditions. Store the purified product in a cool, dry, and dark place to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and efficient method is a two-step synthesis starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1][4] The first step is the formation of the intermediate 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which is then chlorinated in the second step to yield the final product.[1][4][5]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: For the first step, controlling the temperature between 15-18°C and ensuring a reaction time of around 10 hours are crucial.[1] For the chlorination step, using an appropriate chlorinating agent like POCl3 and maintaining anhydrous conditions are important.[1][2][3]
Q3: What analytical techniques are used to characterize the synthesized compounds?
A3: The structure of the synthesized compounds is typically confirmed using elemental analysis, high-resolution mass spectrometry (HRMS), 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1][4][6]
Q4: Are there any known side reactions to be aware of?
A4: During the chlorination step, over-chlorination or degradation of the pyrimidine ring can occur if the reaction conditions are too harsh. In subsequent reactions, the 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has two reactive centers for nucleophilic substitution, which can lead to a mixture of products if not controlled.[6]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | [1] |
| Reagent | Chloroacetonitrile | [1] |
| Solvent | Dioxane | [1] |
| Catalyst | HCl gas | [1] |
| Temperature | 15–18 °C | [1] |
| Reaction Time | 10 hours | [1] |
| Workup | Evaporation, addition of water, alkalization to pH 7 with aqueous ammonia | [1] |
| Yield | 83% | [1] |
Experimental Protocols
Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Pass HCl gas through a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL).[1]
-
Maintain the reaction temperature between 15–18 °C for 10 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the volatiles under reduced pressure.[1]
-
Add water (300 mL) to the residue.[1]
-
Alkalize the reaction mixture to a pH of 7 with aqueous ammonia.[1]
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Filter the resulting precipitate, wash it with water, and dry it in the air.[1]
Synthesis of this compound
Note: While the search results confirm this step is performed, a detailed, reproducible protocol with specific quantities and conditions for this exact molecule is not explicitly provided in the initial set of documents. The following is a general procedure based on similar transformations.
-
To the 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, add phosphorus oxychloride (POCl3) under an inert atmosphere.[1][2][3]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of the intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Nucleophilic Substitution on Pyrazolo[3,4-d]pyrimidines
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during nucleophilic substitution reactions on the pyrazolo[3,4-d]pyrimidine scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that may arise during your experiments in a question-and-answer format.
My reaction yield is very low or I'm getting no product at all. What should I do?
Low or no yield is a common issue that can stem from several factors. Systematically evaluate the following:
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Reagent Quality:
-
Starting Material: Ensure your halo-pyrazolo[3,4-d]pyrimidine (typically a 4-chloro derivative) is pure. Impurities can inhibit the reaction. Consider purification by recrystallization or column chromatography before starting.
-
Nucleophile: Verify the purity and reactivity of your nucleophile. If it is a salt, ensure it is anhydrous.
-
Solvent: Use anhydrous solvents, as water can react with the starting material or interfere with the base. High-boiling point solvents like DMF, isopropanol, or ethanol are commonly used.[1]
-
Base: If using a non-nucleophilic base (e.g., K₂CO₃, Et₃N), ensure it is fresh and dry.
-
-
Reaction Conditions:
-
Temperature: Many nucleophilic aromatic substitution (SNA) reactions on this scaffold require heating.[2] If you are running the reaction at room temperature, try gradually increasing the temperature. Refluxing in a suitable solvent like ethanol or isopropanol is often effective.[1]
-
Reaction Time: The reaction may be slow. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Activation of the Pyrimidine Ring: The pyrazolo[3,4-d]pyrimidine ring system is electron-deficient, which facilitates nucleophilic attack. However, strongly deactivating substituents on the ring can hinder the reaction.
-
-
Solubility:
I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I control them?
The formation of multiple products often points to issues with regioselectivity or competing reactions.
-
Regioselectivity (N-alkylation vs. C-substitution): When the pyrazolo[3,4-d]pyrimidine core is unsubstituted on the pyrazole nitrogen, N-alkylation can compete with the desired C4-substitution, especially with alkylating agents.[5]
-
Solution: Using a protecting group on the pyrazole nitrogen (N1) can prevent this side reaction. If N1-alkylation is desired, specific conditions using a weak inorganic base at mild temperatures can favor this outcome.[6]
-
-
Regioselectivity on Disubstituted Pyrimidines: If your starting material has multiple leaving groups (e.g., 4,6-dichloro-pyrazolo[3,4-d]pyrimidine), the nucleophile will typically substitute the C4 position first.[7]
-
Solution: To achieve selective substitution, control the stoichiometry of the nucleophile (use of ~1 equivalent for monosubstitution). The higher reactivity of the C4 position is generally observed.[7]
-
-
Hydrolysis of the Starting Material: If there is water in your reaction, the 4-chloro group can be hydrolyzed to a 4-hydroxy group (allopurinol derivative), which is often unreactive under these conditions.
-
Solution: Ensure all reagents and solvents are anhydrous.
-
How do I choose the right solvent and base for my reaction?
The choice of solvent and base is critical for a successful reaction and depends on the nucleophile's reactivity.
-
For Amine Nucleophiles:
-
Solvents: Alcohols like ethanol or isopropanol are commonly used and often allow the reaction to proceed at reflux.[1] For less reactive amines, a higher boiling point solvent like DMF may be necessary.
-
Bases: Often, the amine nucleophile itself can act as the base. However, an additional non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the HCl byproduct and drive the reaction to completion.
-
-
For Oxygen or Sulfur Nucleophiles (Alcohols, Phenols, Thiols):
-
Solvents: Polar aprotic solvents like THF or DMF are generally preferred.
-
Bases: A base is required to deprotonate the nucleophile. For alcohols and thiols, a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically used.
-
My product is difficult to purify. What are some common strategies?
Purification can be challenging due to the poor solubility of many pyrazolo[3,4-d]pyrimidine derivatives.[3][8]
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.
-
Column Chromatography: This is a standard method, but product insolubility can be an issue.
-
Tip: If your product is insoluble in common chromatography solvents like ethyl acetate/hexanes, try using a more polar mobile phase, such as dichloromethane/methanol. Sometimes, adding a small amount of acetic acid or triethylamine to the mobile phase can improve peak shape and separation.
-
-
Trituration: The crude product can be triturated (ground) with a solvent in which the impurities are soluble but the product is not. Acetonitrile is sometimes used for this purpose.[9]
-
Solubility Enhancement: For compounds with very low aqueous solubility, formulation with polymers can be explored to improve their handling and bioavailability for biological testing.[4][10]
Troubleshooting Workflow: Low Reaction Yield
If you are experiencing low yields, follow this logical workflow to diagnose and solve the problem.
Decision Tree for Selecting Reaction Conditions
This diagram will help you choose the appropriate solvent and base for your nucleophilic substitution reaction.
Comparative Data on Reaction Conditions
The following table summarizes various reported conditions for the nucleophilic substitution on 4-chloro-pyrazolo[3,4-d]pyrimidines. This data can serve as a starting point for your reaction optimization.
| Substrate (R Group on N1) | Nucleophile | Solvent | Base | Temperature | Time (h) | Yield (%) | Reference |
| H | NH₄OH | THF | - | 20-30 °C | 2 | 57 | [9] |
| Phenyl | 4-Aminobenzoic acid | Isopropanol | - | Heat | 16-18 | - | [2] |
| Phenyl | Anhydrous piperazine | Isopropanol | - | Reflux | 6 | 70 | [1] |
| 2-Chloro-2-phenylethyl | 3-Chloroaniline | Absolute EtOH | - | Reflux | 5 | 65 | - |
| H | Various amines | EtOH | DIPEA | 90 °C | - | - | - |
Note: "-" indicates data not specified in the cited literature.
Key Experimental Protocols
Here are detailed methodologies for key nucleophilic substitution reactions on a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine substrate.
Protocol 1: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine with Ammonium Hydroxide [9]
-
Dissolution: In a round-bottom flask, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in tetrahydrofuran (THF).
-
Nucleophile Addition: Add ammonium hydroxide (a suitable excess) to the solution.
-
Reaction: Stir the reaction mixture at room temperature (20-30 °C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Triturate the resulting solid with acetonitrile, and collect the product by filtration to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: Synthesis of a 4-(Anilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivative [2]
-
Reaction Setup: To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in isopropanol, add the desired aniline derivative (e.g., 4-aminobenzoic acid, 1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 16-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 3: Synthesis of a 4-(Piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivative [1]
-
Reaction Setup: In a round-bottom flask, suspend 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in isopropanol.
-
Nucleophile Addition: Add anhydrous piperazine (2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for 6 hours. The reaction should become homogeneous as it progresses.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess piperazine and any salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization.
References
- 1. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: Common impurities can include residual phosphorus oxychloride (POCl₃) from the chlorination step, unreacted starting materials, hydrolyzed byproducts where the chloro group is replaced by a hydroxyl group, and regioisomers formed during substitution reactions. The presence of slimy by-products can also complicate filtration and extraction.[1]
Q2: What are suitable recrystallization solvents for purifying this compound derivatives?
A2: The choice of solvent depends on the specific derivative. However, common solvents reported for the recrystallization of pyrazolo[3,4-d]pyrimidine derivatives include ethanol, dioxane, and mixtures such as ethanol/water.[2][3] For initial screening, a range of solvents with varying polarities should be tested. General rules of thumb suggest that solvents with functional groups similar to the compound can be good solubilizers.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring purification. For pyrazolo[3,4-d]pyrimidine derivatives, silica gel plates (e.g., F254) are commonly used.[4][5][6] A variety of solvent systems can be employed, and a good starting point is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate. Visualization can be achieved using UV light (254 nm), which can quench the fluorescence of the indicator on the TLC plate, revealing the spots of UV-active compounds.[7] Staining with agents like p-anisaldehyde or potassium permanganate can also be effective for visualizing compounds that are not UV-active or to differentiate between different types of compounds on the plate.[7]
Q4: What is a typical yield for the synthesis of this compound derivatives?
A4: Yields can vary significantly depending on the specific derivative and the reaction conditions. Reported yields for similar compounds after purification often range from good to high. For example, the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from its pyrimidin-4-one precursor is reported with a yield of 72%.[8]
Troubleshooting Guides
Problem 1: Low Purity After Work-up
Symptom: TLC analysis of the crude product shows multiple spots, or NMR spectroscopy indicates the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction closely by TLC until the starting material is consumed. - Ensure the reaction temperature and time are appropriate for the specific transformation. |
| Residual POCl₃ | - After the reaction, remove excess POCl₃ by distillation under reduced pressure. - Carefully quench the reaction mixture by slowly adding it to ice-water or an aqueous solution of a weak base like sodium bicarbonate.[8][9] This should be done in a well-ventilated fume hood with appropriate personal protective equipment. |
| Hydrolysis of the 4-chloro group | - 4-chloropyrimidines can be unstable in water and basic solutions, leading to hydrolysis back to the corresponding pyrimidin-4-one.[9][10] - During work-up, use a mild base (e.g., sodium bicarbonate) for neutralization and keep the temperature low (e.g., using an ice bath). - Minimize contact time with aqueous solutions. Extract the product into an organic solvent as quickly as possible. |
| Formation of regioisomers | - The synthesis of substituted pyrazolo[3,4-d]pyrimidines can sometimes lead to the formation of regioisomers, which can be difficult to separate.[11][12] - If regioisomers are present, purification by column chromatography is often necessary.[11][13] |
Problem 2: Difficulty with Recrystallization
Symptom: The product oils out, fails to crystallize, or the purity does not improve significantly after recrystallization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system | - Systematically screen a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. - Try solvent mixtures. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat until clear and allow to cool slowly. Common mixtures include hexane/ethyl acetate and hexane/acetone. |
| Presence of oily impurities | - If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. - Seeding the solution with a small crystal of the pure product can also initiate crystallization. - If oiling persists, consider purifying the crude product by column chromatography before attempting recrystallization. |
| Cooling too rapidly | - Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or an oil. |
Problem 3: Challenges with Column Chromatography
Symptom: Poor separation of the desired product from impurities on a silica gel column.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - For closely eluting spots, a less polar solvent system (slower elution) or a different solvent system altogether may be required. For pyrazolopyrimidines, solvent systems like toluene/ethyl acetate have been used.[14] |
| Column overloading | - Use an appropriate amount of crude material for the size of the column. As a general rule, a mass ratio of crude material to silica gel of 1:30 to 1:100 is recommended. |
| Poor column packing | - Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column is crucial for good resolution. |
| Compound insolubility in the mobile phase | - Ensure the crude material is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading onto the column. |
Experimental Protocols
General Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and the compound will precipitate upon cooling.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for separation by TLC. The desired compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The elution can be done by gravity or by applying gentle pressure (flash chromatography).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Solubility of Pyrimidine Derivatives in Common Organic Solvents
| Solvent | Solubility Trend |
| N,N-Dimethylformamide (DMF) | Generally high solubility |
| Chloroform | Moderate to good solubility |
| Tetrahydrofuran (THF) | Moderate to good solubility |
| 1,4-Dioxane | Moderate to good solubility |
| Ethyl Acetate | Moderate solubility |
Note: Solubility is temperature-dependent and increases with increasing temperature. This table provides a general trend observed for some pyrimidine derivatives.[15]
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. 4-Chloropyrimidine CAS#: 17180-93-7 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. reddit.com [reddit.com]
- 15. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Technical Support Center: Solubility Enhancement for 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and formulation of this compound.
Issue 1: Compound Precipitates Out of Aqueous Buffer During In Vitro Experiments
-
Possible Cause: The concentration of the compound exceeds its thermodynamic solubility limit in the aqueous buffer. This is a common issue for pyrazolo[3,4-d]pyrimidine derivatives, which are known to be highly hydrophobic.[1][2][3] The planar nature of the pyrimidine ring can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[4][5]
-
Troubleshooting Steps:
-
Verify Solubility Limit: If possible, determine the kinetic and thermodynamic solubility of the compound in your specific buffer system.
-
Optimize Dilution Method: When diluting a concentrated stock solution (e.g., in DMSO), add the stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing.[6] This rapid mixing can prevent the compound from "crashing out."
-
Use Co-solvents: Introduce a small percentage of a biocompatible co-solvent, such as DMSO or ethanol, into the final aqueous buffer.[7] The concentration of the co-solvent should be kept to a minimum to avoid interfering with the experiment.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[5] Since this compound is a weakly basic compound, lowering the pH of the solution will lead to protonation and increased solubility.
-
Issue 2: Inconsistent or Non-Reproducible Solubility Results
-
Possible Cause: Variability in experimental conditions, material inconsistencies, or environmental fluctuations can lead to inconsistent results.[6]
-
Troubleshooting Steps:
-
Standardize Buffer Preparation: Ensure that the buffer is prepared consistently for every experiment, using the same source and purity of water and reagents.[6]
-
Control Temperature: Use a temperature-controlled shaker or water bath to maintain a constant temperature during the experiment, as solubility is temperature-dependent.[6]
-
Verify Compound Purity: Impurities in the compound can affect its solubility. Ensure the purity of the this compound being used.
-
Equilibration Time: For thermodynamic solubility measurements, ensure that the solution has been agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: What are the most effective strategies for increasing the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives?
The most promising methods for this class of compounds include:
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion where the drug is molecularly dispersed in a hydrophilic polymer carrier (e.g., PVP, HPMC) can significantly enhance apparent water solubility.[1][3]
-
Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of poorly soluble drugs.[7] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
-
Chemical Modification (Prodrugs): Synthesizing a more soluble prodrug that converts to the active compound in vivo is a viable strategy. For pyrazolo[3,4-d]pyrimidines, a phosphate prodrug has been shown to increase water solubility by nearly 600-fold.[2][7]
Q3: How can I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the compound in an anhydrous organic solvent such as DMSO.[5] Gentle warming or sonication can be used to aid dissolution. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Expected Solubility | Notes |
| Water | Very Low / Practically Insoluble | Pyrazolo[3,4-d]pyrimidines are known to be poorly soluble in aqueous media.[1][2] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water, solubility is expected to be minimal. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing concentrated stock solutions of this compound class.[1][5] |
| Ethanol | Moderate | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Moderate | Another potential co-solvent. |
Note: This table is illustrative and based on the general properties of pyrazolo[3,4-d]pyrimidine derivatives. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion to Enhance Aqueous Solubility
This protocol describes a general method for preparing an amorphous solid dispersion of this compound with a polymer carrier.
Materials:
-
This compound
-
Polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
Common volatile solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solvent Selection: Identify a common volatile solvent in which both the compound and the polymer carrier are soluble.
-
Dissolution:
-
Dissolve a known amount of this compound in the chosen solvent.
-
In a separate container, dissolve the polymer carrier in the same solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
-
Mixing: Combine the two solutions and stir until a clear, homogeneous solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Solubility Testing: Determine the apparent aqueous solubility of the amorphous solid dispersion by adding it to water or a buffer and measuring the concentration of the dissolved compound after reaching equilibrium.
Visualizations
Caption: Workflow for enhancing solubility via amorphous solid dispersion.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
stability issues with 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct stability studies on this compound are not extensively available in public literature. The guidance provided here is based on the chemical properties of the molecule, data from analogous chloro-heterocyclic compounds, and general principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a new peak in the HPLC analysis after a short period. What could be the cause?
A1: The appearance of a new peak in your HPLC chromatogram likely indicates degradation of the compound. The most probable cause is hydrolysis, where the chlorine atom at the 4-position of the pyrimidine ring is displaced by a hydroxyl group from water or other nucleophilic components in your solution. This is a common degradation pathway for chloro-substituted pyrimidines.
Q2: In which solvents is this compound expected to be most stable?
A2: For maximum stability, it is recommended to use aprotic and anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane. Protic solvents, especially water and alcohols (e.g., methanol, ethanol), can participate in nucleophilic substitution reactions, leading to the degradation of the compound.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the chloro-substituent. It is advisable to maintain solutions at a neutral pH (around 6-7) and to use them as freshly as possible.
Q4: Are there any special storage recommendations for solutions of this compound?
Q5: I am using this compound as a starting material for a reaction with an amine. I am observing a significant amount of a hydroxylated byproduct. How can I minimize this?
A5: The formation of a hydroxylated byproduct suggests that hydrolysis is competing with your desired amination reaction. To minimize this, ensure that your reaction is conducted under strictly anhydrous conditions. Use anhydrous solvents and ensure your amine reagent is also dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Troubleshooting Guide
This guide addresses common stability-related issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid appearance of a more polar impurity in HPLC/TLC. | Hydrolysis: The chloro group is being replaced by a hydroxyl group from water in the solvent. | - Use fresh, anhydrous aprotic solvents (e.g., DCM, THF).- If an aqueous buffer is necessary, prepare the solution immediately before use.- Store stock solutions in an anhydrous solvent at -20°C or below. |
| Low yield in a nucleophilic substitution reaction (e.g., with an amine or thiol). | Competitive Hydrolysis: The starting material is degrading before it can react with your nucleophile. | - Ensure all reagents and solvents are anhydrous.- Run the reaction under an inert atmosphere (N₂ or Ar).- Consider using a non-nucleophilic base to scavenge any generated HCl. |
| Inconsistent results between experiments. | Variable Degradation: The extent of degradation may vary depending on the age of the solution and storage conditions. | - Always use freshly prepared solutions for your experiments.- Standardize your solution preparation and storage protocols.- Perform a quick purity check (e.g., by TLC or a rapid HPLC method) before each use if the solution has been stored. |
| Discoloration of the solution over time. | Degradation/Oxidation: The compound or its degradation products may be unstable and forming colored impurities. | - Store solutions protected from light and air.- Prepare smaller batches of the solution more frequently. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound to maximize its stability.
-
Materials:
-
This compound (solid)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware (vial with a septum-lined cap)
-
-
Procedure:
-
Dry the vial and other necessary glassware in an oven and cool under a stream of inert gas.
-
Weigh the desired amount of this compound directly into the vial under a gentle stream of inert gas.
-
Using a dry syringe, add the required volume of anhydrous solvent to the vial to achieve the desired concentration.
-
Seal the vial with the septum-lined cap.
-
Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Store the stock solution at -20°C or below, protected from light.
-
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general method for monitoring the stability of this compound in a given solvent over time.
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid or Trifluoroacetic Acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 5-10 µL
-
-
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system and record the chromatogram.
-
Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject another aliquot and record the chromatogram.
-
Analyze the chromatograms to determine the percentage of the parent compound remaining and the formation of any degradation products. The purity can be calculated based on the peak area percentage.
-
Data Summary
The following table summarizes the expected stability of this compound in various solvents based on general chemical principles for analogous compounds. Note: This is qualitative data and should be confirmed by experimental analysis.
| Solvent | Solvent Type | Expected Stability | Potential Degradation Products |
| Dichloromethane (DCM) | Aprotic | High | Minimal |
| Tetrahydrofuran (THF) | Aprotic | High | Minimal |
| Dimethyl sulfoxide (DMSO) | Aprotic | Moderate to High | Minimal, but ensure anhydrous DMSO is used. |
| Acetonitrile | Aprotic | High | Minimal |
| Water | Protic | Low | 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine |
| Methanol/Ethanol | Protic | Low | 4-Methoxy/Ethoxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine |
Visualizations
Signaling Pathway
The pyrazolo[3,4-d]pyrimidine scaffold is a common core structure for many kinase inhibitors. While the specific targets of this compound may not be fully elucidated, its derivatives are known to inhibit various protein kinases involved in cancer cell signaling, such as Src and Abl kinases. The diagram below illustrates a generalized signaling pathway that can be inhibited by such compounds.
Caption: Generalized Src/Abl kinase signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for assessing the stability of this compound in a solution.
Caption: Workflow for solution stability assessment.
overcoming poor reactivity of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the reactivity of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in various chemical transformations. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my nucleophilic aromatic substitution (SNA r) reaction with this compound?
A1: Poor reactivity in SNAr reactions with this substrate can stem from several factors:
-
Nucleophile Strength: Weakly basic or sterically hindered nucleophiles may exhibit slow reaction rates. The electron-withdrawing nature of the pyrazolopyrimidine ring system generally activates the C4-position towards nucleophilic attack, but a sufficiently potent nucleophile is still required.
-
Reaction Conditions: Inadequate temperature, inappropriate solvent, or the absence of a suitable base can hinder the reaction.
-
Substrate Solubility: Poor solubility of the starting material in the chosen solvent can limit the effective concentration and slow down the reaction.
-
Deactivation by Substituents: While the core ring system is activating, other substituents on your nucleophile or the pyrimidine ring could electronically or sterically deactivate the system.
Q2: My Suzuki-Miyaura cross-coupling reaction is sluggish or fails to go to completion. What are the common causes?
A2: Challenges in Suzuki-Miyaura coupling with this compound often relate to the catalyst system and reaction conditions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. The C-Cl bond is generally less reactive than C-Br or C-I bonds in oxidative addition to palladium(0). Therefore, catalyst systems that are effective for aryl chlorides are necessary.
-
Base Selection: The choice of base is crucial for the transmetalation step. An inappropriate base can lead to poor yields or decomposition of the starting material or product.
-
Solvent and Temperature: The reaction requires an appropriate solvent system to ensure solubility of all components and a sufficiently high temperature to drive the catalytic cycle.
-
Debromination/Dechlorination: In some cases, a side reaction involving the removal of the halogen atom can occur, leading to the formation of the hydro-dehalogenated product.[1]
Q3: I am struggling with the Buchwald-Hartwig amination of this compound. What can I do to improve the reaction outcome?
A3: Successful Buchwald-Hartwig amination of this substrate is highly dependent on the optimization of several parameters:
-
Catalyst/Ligand System: The combination of the palladium source and the ligand is paramount. Bulky, electron-rich phosphine ligands are often required for the amination of aryl chlorides.
-
Base: The strength and nature of the base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically used.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Reaction | Weak nucleophile | - Use a stronger nucleophile (e.g., more basic amine).- Convert the nucleophile to its more reactive conjugate base using a strong, non-nucleophilic base (e.g., NaH, KHMDS). |
| Low reaction temperature | - Increase the reaction temperature. Microwave irradiation can also be effective in accelerating the reaction.[2] | |
| Inappropriate solvent | - Use a polar aprotic solvent like DMF, DMAc, or DMSO to improve solubility and reaction rates.- For some amines, water can be a suitable solvent, sometimes in the presence of an acid catalyst for anilines or without acid for aliphatic amines.[3] | |
| Poor substrate solubility | - Screen different solvents to find one that provides better solubility at the reaction temperature. | |
| Side Product Formation | Reaction with solvent | - If using a nucleophilic solvent (e.g., an alcohol at high temperature), consider switching to a non-nucleophilic alternative. |
| Di-substitution (if applicable) | - For substrates with multiple reactive sites, control the stoichiometry of the nucleophile to favor mono-substitution.[4] |
Suzuki-Miyaura Cross-Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst system | - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃).- Use ligands specifically designed for aryl chlorides (e.g., XPhos, SPhos, RuPhos).- Increase catalyst loading. |
| Ineffective base | - Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄. | |
| Inappropriate solvent | - Use a solvent system like 1,4-dioxane/water, toluene/water, or DMF/water. | |
| Low reaction temperature | - Increase the reaction temperature, often in the range of 80-120 °C. Microwave heating can be beneficial. | |
| Formation of Debrominated/Dechlorinated Byproduct | Catalyst-mediated side reaction | - Use a catalyst system known to minimize this side reaction, such as XPhosPdG2/XPhos.[1] |
| Low Yield | Poor transmetalation | - Ensure the boronic acid is of high quality and use a slight excess (1.1-1.5 equivalents).- The choice of base and solvent system is critical for this step. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Reaction | Ineffective catalyst/ligand | - Screen bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, JohnPhos).- Use a suitable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). |
| Unsuitable base | - Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS. | |
| Inappropriate solvent | - Use anhydrous, non-protic solvents such as toluene, dioxane, or THF. | |
| Low reaction temperature | - Increase the reaction temperature. Microwave irradiation can significantly reduce reaction times.[5] | |
| Poor Yields with Primary Amines | β-Hydride elimination | - For primary amines with β-hydrogens, this can be a competing pathway. The choice of ligand is critical to minimize this.[6] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or isopropanol), add the nucleophile (1.1-2.0 eq).
-
If the nucleophile is an amine, a base such as K₂CO₃ or Et₃N (2.0-3.0 eq) may be added.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and any additional ligand.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.[7]
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the ligand (0.02-0.10 eq), and the base (e.g., NaOtBu, 1.2-2.0 eq).
-
Add a solution of this compound (1.0 eq) and the amine (1.1-1.5 eq) in an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Analytical Method Development for 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques used to characterize this compound?
A1: The primary analytical techniques for the characterization of this compound and its analogues include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Elemental analysis is also used to confirm the empirical formula.[1][2]
Q2: How can I confirm the identity and structure of synthesized this compound?
A2: The structure of this compound can be unequivocally established using a combination of spectroscopic methods.[1][2] High-resolution mass spectrometry (HRMS) will provide the exact mass, while 1H and 13C-NMR spectroscopy will confirm the chemical structure and connectivity of the atoms.[1][3] For related compounds, X-ray crystallography has been used for definitive structural proof.[4]
Q3: What are some key considerations for sample preparation before HPLC analysis?
A3: For HPLC analysis, it is crucial to ensure the sample is fully dissolved in a suitable solvent, which is often the mobile phase.[5] The sample should then be filtered through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the HPLC column.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical method development for this compound.
Issue 1: Poor peak shape or tailing in reverse-phase HPLC analysis.
-
Possible Cause: Secondary interactions between the basic nitrogen atoms in the pyrimidine ring and residual silanols on the silica-based column.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.
-
Low pH: Operate the mobile phase at a low pH (e.g., using formic acid or trifluoroacetic acid) to protonate the analyte, which can sometimes improve peak shape.
-
Column Choice: Utilize a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.
-
Issue 2: Inconsistent retention times in HPLC.
-
Possible Cause:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios.
-
Column Temperature: Fluctuations in the column temperature.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections.
-
-
Solution:
-
Consistent Preparation: Prepare the mobile phase fresh daily and ensure accurate measurements of all components.
-
Temperature Control: Use a column oven to maintain a constant and controlled temperature.
-
Sufficient Equilibration: Allow the column to equilibrate for at least 10-15 column volumes before starting a sequence of injections.
-
Issue 3: Unexpected peaks in the chromatogram.
-
Possible Cause:
-
Impurities: Presence of impurities from the synthesis, such as starting materials or byproducts.
-
Degradation: The analyte may be degrading on the column or in the sample vial.
-
Contamination: Contamination from the solvent or the HPLC system itself.[5]
-
-
Solution:
-
Purity Check: Analyze the starting materials for purity before synthesis.[6]
-
Stability Investigation: Investigate the stability of the compound under the analytical conditions.[5]
-
Blank Injection: Run a blank injection of the solvent to check for system contamination.[5]
-
Mass Spectrometry: Use a mass spectrometer detector to identify the molecular weights of the unexpected peaks and deduce their potential structures.[5]
-
Issue 4: Difficulty achieving good separation from related impurities.
-
Possible Cause: The mobile phase composition or stationary phase is not optimal for resolving the analyte from its impurities.
-
Solution:
-
Optimize Mobile Phase: Adjust the gradient slope, the organic solvent ratio, or the type of organic solvent (e.g., acetonitrile vs. methanol).[5]
-
Change Stationary Phase: Try a column with a different stationary phase (e.g., C8, Phenyl) or a smaller particle size for higher resolution.[5]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution.[5]
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general starting point for the purity determination of this compound. Optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter. |
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines the general conditions for confirming the molecular weight of this compound.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Sample Infusion | The sample can be introduced directly via a syringe pump or through an HPLC system. |
Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Troubleshooting decision tree for HPLC analysis.
References
Validation & Comparative
A Comparative Guide to the Validation of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine as a strategic intermediate in the synthesis of diverse pyrazolo[3,4-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry. We present a comparative analysis of its primary synthetic route against alternative methodologies, supported by experimental data from peer-reviewed literature. This objective comparison aims to inform researchers on the selection of the most efficient and suitable synthetic strategy for their specific drug discovery and development needs.
Executive Summary
This compound stands out as a versatile and efficient intermediate for the synthesis of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines. Its primary synthesis is a rational and short two-step process, offering good yields. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, providing a straightforward entry to a wide array of functionalized analogues. While alternative synthetic routes to the pyrazolo[3,4-d]pyrimidine core exist, the use of this compound offers a reliable and well-characterized pathway for rapid library synthesis and lead optimization in drug discovery programs.
Comparison of Synthetic Strategies
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be approached from various starting materials and cyclization strategies. Below is a comparison of the primary route involving this compound with common alternatives.
Table 1: Comparison of Synthetic Routes to 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines
| Parameter | Route 1: Via this compound | Route 2: From 5-Aminopyrazole-4-carbonitrile | Route 3: From 5-Aminopyrazole-4-carboxamide |
| Starting Material | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 5-Amino-1H-pyrazole-4-carbonitrile | 5-Amino-1H-pyrazole-4-carboxamide |
| Key Intermediate | This compound | Not applicable (direct cyclization) | Not applicable (direct cyclization) |
| Typical Reagents | Chloroacetonitrile, POCl₃, Amines | Formic acid, Formamide, Orthoesters | Urea, POCl₃ |
| Reported Overall Yield | ~60-75% (over two steps to the chloro-intermediate) | Varies widely (40-90%) depending on cyclization agent and subsequent modifications. | 49.5% (for 4,6-dichloro derivative over two steps)[1] |
| Reaction Conditions | Reflux temperatures, controlled addition of reagents. | Often harsh (high temperatures, strong acids/bases). | High temperatures (190°C for cyclization, 110°C for chlorination).[1] |
| Versatility | High: Chloro group is an excellent leaving group for various nucleophiles. | Moderate to High: Depends on the functional groups introduced during cyclization. | Moderate: Primarily for diol or dichloro derivatives. |
| Scalability | Feasible, with caution for POCl₃ handling. | Can be challenging due to harsh conditions and potential side reactions. | Demonstrated on a gram scale. |
| Key Advantages | Reliable, high yield of intermediate, versatile for diversification. | Often fewer steps to certain target molecules. | Utilizes readily available starting materials. |
| Key Disadvantages | Use of hazardous POCl₃. | Can lead to regioisomer mixtures, harsh conditions. | High temperatures, use of hazardous POCl₃. |
Experimental Protocols
Route 1: Synthesis of this compound and Subsequent Functionalization
This route is a robust method for accessing a wide range of 4-substituted pyrazolo[3,4-d]pyrimidines.
Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
To a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL), pass HCl gas at 15–18 °C for 10 hours.
-
Evaporate the volatiles, add water (300 mL) to the residue, and adjust the pH to 7 with aqueous ammonia.
-
Filter the precipitate, wash with water, and dry to yield the product.
-
Reported Yield: 83%[2]
Step 2: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
A mixture of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol), POCl₃ (0.2 mol), and diethylisopropylamine (0.3 mol) in toluene (400 mL) is refluxed for 18 hours.
-
The reaction mixture is poured into ice water (500 mL).
-
The organic phase is separated, washed with saturated NaHCO₃ solution and brine, and then passed through a layer of Al₂O₃.
-
The solvent is removed to yield the target intermediate.
-
Reported Yield: 72%[2]
Step 3: Nucleophilic Substitution
-
To a solution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (0.01 mol) in THF (30 mL) at 10–15 °C, add the desired amine (e.g., methylamine, 0.02 mol).
-
Stir the reaction mixture for 5 hours at 20 °C.
-
Distill the solvent and add water (20 mL) to the residue.
-
Filter the precipitate and recrystallize to obtain the final product.
-
Reported Yield for methylamine substitution: 80%[3]
Route 2 (Alternative): Synthesis from 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This alternative avoids the chlorination step for the synthesis of the pyrimidinone ring.
-
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.
-
The mixture is then poured into ice water.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol.
-
This method directly yields a pyrazolo[3,4-d]pyrimidin-4-one, which can be further functionalized.
Route 3 (Alternative): Synthesis from 5-amino-1H-pyrazole-4-carboxamide
This route provides a pathway to 4,6-dihydroxy or 4,6-dichloro pyrazolo[3,4-d]pyrimidines.
Step 1: Cyclization
-
A mixture of 5-amino-1H-pyrazole-4-carboxamide (0.0396 mol) and urea (0.3937 mol) is heated at 190°C for 2 hours.
-
The reaction is monitored by TLC. After completion, a 10% KOH solution is added, followed by acidification with dilute HCl to pH 4-5.
-
The white solid product is obtained by sonication and suction filtration.
-
Reported Yield: 75%[1]
Step 2: Chlorination
-
The product from the previous step is refluxed with POCl₃ at 110°C for 4 hours.
-
The mixture is concentrated, and ice water is added.
-
The resulting yellow solid is filtered and dried.
-
Reported Yield: 66%[1]
Visualizations
Logical Workflow for Intermediate Validation
Caption: Workflow for the synthesis and validation of the target intermediate.
Synthetic Pathway to this compound
Caption: Two-step synthesis of the target intermediate.
Comparison of Synthetic Approaches
Caption: High-level comparison of synthetic strategies.
Conclusion
The validation of this compound as a key intermediate is well-supported by its efficient two-step synthesis and its high versatility for derivatization. While alternative synthetic routes exist and may be advantageous for specific target molecules, the chlorination pathway provides a reliable and general method for accessing a diverse chemical space of pyrazolo[3,4-d]pyrimidines. For research and drug development professionals, this intermediate represents a valuable tool for the rapid exploration of structure-activity relationships and the development of novel therapeutic agents. The choice of synthetic route will ultimately depend on the specific target, scale, and available resources, but the 4-chloro intermediate strategy remains a highly recommended and validated approach.
References
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Linchpin in Kinase Inhibitor Discovery Compared to Other Chlorinated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
In the landscape of medicinal chemistry and drug discovery, chlorinated pyrimidines serve as versatile scaffolds and crucial intermediates for the synthesis of a vast array of biologically active molecules.[1] Among these, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has emerged as a particularly valuable building block, especially in the development of potent kinase inhibitors for oncology. This guide provides a comparative analysis of this compound and its derivatives against other chlorinated pyrimidines, supported by experimental data and detailed protocols.
While direct comparative studies on the biological activity of this compound against other chlorinated pyrimidines like 2,4-dichloropyrimidine are not extensively documented, its primary significance lies in its role as a reactive intermediate. The chlorine atom at the 4-position is readily displaced by nucleophiles, allowing for the introduction of various substituents to modulate biological activity and selectivity. This has led to the development of numerous potent kinase inhibitors.[2][3]
Performance Comparison: Derivatives in Action
The true measure of this compound's utility is demonstrated through the biological activity of its derivatives. These compounds have been extensively studied as inhibitors of various protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src kinase.[4][5][6]
Kinase Inhibitory Activity
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold are known to act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[7][8] The following table summarizes the inhibitory activities of several key derivatives.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Derivative of this compound | ||||
| Compound 12b | EGFR (wild-type) | 0.016 | - | [4] |
| Compound 12b | EGFR (T790M mutant) | 0.236 | - | [4] |
| Compound 16 | EGFR | 0.034 | - | [9][10] |
| Compound 14d | EGFR-TK | 8.27 - 19.03 | - | [11] |
| Other Chlorinated Pyrimidine Derivatives | ||||
| Compound 2 (2,5-dichloropyrimidine derivative) | MSK1 | pIC50 4.3 | - | [12] |
| Compound 3 (2-fluoro-5-chloropyrimidine derivative) | MSK1 | pIC50 6.7 | - | [12] |
| Reference Compounds | ||||
| Erlotinib | EGFR (wild-type) | 0.006 | - | [4] |
| Erlotinib | EGFR (T790M mutant) | 0.563 | - | [4] |
| Doxorubicin | - | 5.66 | HEPG-2 | [11] |
| Doxorubicin | - | 2.60 | MCF-7 | [11] |
| Doxorubicin | - | 8.48 | HCT-116 | [11] |
Antiproliferative Activity
The kinase inhibitory activity of these compounds translates into potent antiproliferative effects in various cancer cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative of this compound | |||
| Compound 12b | A549 (Lung Cancer) | 8.21 | [4] |
| Compound 12b | HCT-116 (Colon Cancer) | 19.56 | [4] |
| Compound 14d | HEPG-2 (Liver Cancer) | 3.65 | [11] |
| Compound 14d | MCF-7 (Breast Cancer) | 1.45 | [11] |
| Compound 14d | HCT-116 (Colon Cancer) | 2.00 | [11] |
| Compound VIIa | Various (57 cell lines) | 0.326 - 4.31 | [1] |
Key Signaling Pathways
Derivatives of this compound frequently target critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The EGFR and VEGFR2 signaling pathways are prominent examples.
Caption: EGFR signaling pathway and its inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, where a lower luminescence signal indicates higher kinase activity.[13]
Materials:
-
Kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the luminescent ATP detection reagent to stop the reaction and generate a signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.
Caption: General workflow for a kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability, where metabolically active cells reduce the MTT tetrazolium salt to a purple formazan product.[14][15][16][17]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Conclusion
This compound stands out as a pivotal intermediate in the synthesis of potent kinase inhibitors. While direct comparative data on its intrinsic biological activity is limited, the extensive research on its derivatives showcases its immense value in drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from its chlorinated precursor, has proven to be a "privileged" structure for targeting a multitude of kinases with high efficacy. In comparison, while other chlorinated pyrimidines also serve as important synthetic building blocks, the pyrazolo[3,4-d]pyrimidine core has been more extensively and successfully exploited in the realm of kinase inhibitor development. Future research focusing on direct comparisons of these chlorinated heterocyclic cores could further elucidate the subtle structure-activity relationships that govern their potential as therapeutic agents.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, a key component of adenosine triphosphate (ATP).[1][2][3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for the binding pocket of numerous protein kinases, making them a cornerstone in the development of targeted therapies, particularly in oncology.[2][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of distinct series of pyrazolo[3,4-d]pyrimidine derivatives, focusing on their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Src kinase.
Targeting the Cell Cycle: Pyrazolo[3,4-d]pyrimidines as CDK2 Inhibitors
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] The pyrazolo[3,4-d]pyrimidine core has been extensively explored for the development of potent CDK2 inhibitors.[1][3][4][6][7]
Comparative SAR of Two Distinct CDK2 Inhibitor Series
This section compares two series of 4-substituted pyrazolo[3,4-d]pyrimidine derivatives and their inhibitory potential against CDK2.
Series 1: 4-Anilino and 4-Benzylamino Derivatives
A study by Kim et al. (2003) investigated the impact of substitutions at the C4 position with anilino and benzylamino moieties.[4] Their findings demonstrate that the nature of this substituent is critical for potent CDK2 inhibition.
| Compound ID | R Group (at C4) | CDK2 IC50 (µM) |
| 1a | Benzylamino | > 50 |
| 1b | 3-Fluorobenzylamino | > 50 |
| 2a | Anilino | 0.8 |
| 2d | 3-Fluoroanilino | 0.1 |
| 2e | 3-Chloroanilino | 0.1 |
| Roscovitine | (Reference) | 0.1 |
| Data sourced from Kim et al. (2003) as cited in the Arabian Journal of Chemistry.[4] |
Series 2: 4,6-Disubstituted Derivatives
More recent work by Cherukupalli et al. (2018) explored the effects of substitutions at both the C4 and C6 positions, revealing that modifications at C6 can significantly influence CDK2 inhibitory activity.[4]
| Compound ID | R1 Group (at C4) | R2 Group (at C6) | CDK2 IC50 (µM) |
| 9a | Monosubstituted Phenyl | Thiophenethyl | 5.1 |
| 9b | Disubstituted Phenyl | Thiophenethyl | 13.4 |
| - | Monosubstituted Phenyl | Thiopentane | 17.7 |
| Data sourced from Cherukupalli et al. (2018) as cited in the Arabian Journal of Chemistry.[4] |
Key SAR Insights for CDK2 Inhibition:
-
C4-Substitution: Derivatives bearing an anilino moiety at the C4 position show significantly better CDK2 inhibitory activity compared to their benzylamino counterparts.[4]
-
Aryl Substitution: Introduction of a 3-fluoro or 3-chloro substituent on the C4-anilino ring leads to potency comparable to the reference inhibitor, roscovitine.[4]
-
C6-Substitution: A thiophenethyl group at the C6 position results in better inhibitory activity than a thiopentane group.[4]
-
Steric Hindrance: Disubstituted phenyl groups at the C4 position generally lead to a decrease in CDK2 inhibitory effect compared to monosubstituted phenyl groups, suggesting potential steric hindrance in the ATP-binding pocket.[4]
Targeting Oncogenic Signaling: Pyrazolo[3,4-d]pyrimidines as Src Kinase Inhibitors
Src, a non-receptor tyrosine kinase, is a key proto-oncogene involved in pathways that control cell proliferation, survival, migration, and angiogenesis.[8][9] Its overexpression and hyperactivity are implicated in various cancers, making it an attractive therapeutic target.[8][9][10]
Comparative SAR of Two Distinct Src Inhibitor Series
Here, we compare two series of pyrazolo[3,4-d]pyrimidine derivatives designed as Src kinase inhibitors.
Series 3: 4-Anilino-Substituted Derivatives
Initial studies focused on substitutions on the C4-anilino ring and the N1 position of the pyrazole ring.
| Compound ID | R1 (N1-substituent) | R2 (C4-anilino substituent) | Src Ki (nM) |
| PP1 | tert-Butyl | 4-methyl | 170 |
| 1a | Cyclopentyl | 3-chloro-4-methoxyphenyl | 11 |
| 1b | Cyclopentyl | 3-hydroxyphenyl | 16 |
| 1c | Cyclopentyl | 4-phenoxyphenyl | 10 |
| Data sourced from a 2023 study on Src inhibitors.[9] |
Series 4: Optimization with C6-Substitution
Further optimization involved introducing substituents at the C6 position to explore additional interactions within the kinase domain.
| Compound ID | R1 (N1-substituent) | R2 (C4-anilino substituent) | R3 (C6-substituent) | Src Ki (nM) |
| 2a (SI388) | Cyclopentyl | 3-chloro-4-methoxyphenyl | H | 1.1 |
| 2b | Cyclopentyl | 3-chloro-4-methoxyphenyl | Methyl | 3.5 |
| 2c | Cyclopentyl | 3-chloro-4-methoxyphenyl | Ethyl | 10.4 |
| 2d | Cyclopentyl | 3-hydroxyphenyl | H | 1.9 |
| Data sourced from a 2023 study on Src inhibitors.[9] |
Key SAR Insights for Src Inhibition:
-
N1-Substitution: A cyclopentyl ring at the N1 position appears to be a favorable feature for potent Src inhibition.[11]
-
C4-Anilino Group: The presence of a substituted anilino moiety at the C4 position is crucial for activity.[8] Specific substitutions, such as 3-chloro-4-methoxy and 3-hydroxy, on the phenyl ring contribute significantly to high potency.[9]
-
C6-Substitution: Leaving the C6 position unsubstituted (R3=H) generally leads to the most potent Src inhibitors in this series.[9] Introducing small alkyl groups like methyl or ethyl at C6 can be tolerated but may slightly decrease the inhibitory activity.
Visualizing the Mechanism and Process
To better understand the context of these SAR studies, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and the general workflow of an SAR study.
Caption: Simplified CDK-mediated cell cycle regulation pathway.
Caption: General workflow of a Structure-Activity Relationship (SAR) study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments cited in the evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A, Src).
-
Kinase-specific substrate (e.g., Histone H1 for CDK2, synthetic peptide for Src).
-
ATP (Adenosine Triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (pyrazolo[3,4-d]pyrimidine derivatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP).
-
Microtiter plates (e.g., 96-well or 384-well).
-
-
Procedure:
-
A series of dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.
-
The kinase, substrate, and test compound are added to the wells of the microtiter plate and pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
The reaction is terminated by the addition of a stop solution.
-
The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method. For example, with ADP-Glo™, luminescence is measured, which is proportional to the amount of ADP produced and thus kinase activity.
-
Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor or no enzyme).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, HCT-116 colon cancer).[1][4]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO, acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined from the dose-response curves.
-
This guide demonstrates that the pyrazolo[3,4-d]pyrimidine scaffold is a highly versatile and tunable platform for developing potent and selective kinase inhibitors. The SAR data clearly indicates that small structural modifications at the C4, C6, and N1 positions can lead to significant changes in inhibitory activity against different kinase targets. These findings provide a rational basis for the future design of novel pyrazolo[3,4-d]pyrimidine derivatives with improved therapeutic profiles.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 9. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques | Semantic Scholar [semanticscholar.org]
Methyl vs. Phenyl Substituted Pyrazolopyrimidines: A Comparative Analysis of Biological Activity
A deep dive into the structure-activity relationship of pyrazolopyrimidine scaffolds reveals that the choice between a methyl or a phenyl substitution can significantly dictate the compound's biological activity, potency, and target selectivity. This guide provides a comparative analysis of methyl- versus phenyl-substituted pyrazolopyrimidines, supported by experimental data, to aid researchers in drug discovery and development.
The pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core structure with different substituents allows for the fine-tuning of its pharmacological profile. Among the most common substitutions are the simple, small methyl group and the larger, aromatic phenyl group. This comparison elucidates the distinct roles these two moieties play in modulating the biological activity of pyrazolopyrimidine derivatives.
Summary of Quantitative Data
The following table summarizes the biological activities of various methyl- and phenyl-substituted pyrazolopyrimidine derivatives against different biological targets. The data is compiled from multiple studies to provide a broad overview of the structure-activity relationships (SAR).
| Compound ID/Series | Substitution | Target | Assay | Activity (IC50/EC50/MIC) | Reference |
| Antitubercular Agents | |||||
| Series P22 | R4 = H (des-methyl) | Mycobacterium tuberculosis | MABA | Activity significantly reduced compared to methyl-substituted analog | [2] |
| Series P26 | R4 = H (des-methyl) | Mycobacterium tuberculosis | MABA | 4-fold more potent than methyl-substituted analog | [2] |
| General Finding | R2, R3 = Phenyl | Mycobacterium tuberculosis | MABA | Aromatic ring at these positions is necessary for antitubercular activity | [2] |
| Anticancer Agents | |||||
| Series 12 | C3-phenyl modifications | SRC Kinase | Kinase Inhibition | Most modifications to the methoxy groups of the phenyl moiety led to a significant reduction in bioactivity | [3][4] |
| Series 12d, 12e | Substitution of methyl groups with larger aliphatic rings | SRC Kinase | Kinase Inhibition | Among the most potent SRC inhibitors of the series | [3][4] |
| Compound XIIf | 3-CH3 on phenyl | Various cancer cell lines | Cell viability | No significant activity | [5] |
| Compounds XIIa-e | para or unsubstituted phenyl | Various cancer cell lines | Cell viability | Promising activity | [5] |
| Series 1 | 3-phenyl | Pim-1 Kinase | Kinase Inhibition | IC50 = 45 nM | [6] |
Key Findings from Comparative Analysis
The biological activity of pyrazolopyrimidines is highly dependent on the nature and position of the substituents.
In the context of antitubercular activity , the presence of an aromatic ring, such as phenyl, at the R2 and R3 positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is crucial for activity.[2] In contrast, the effect of a methyl group is more nuanced. For instance, removal of a methyl group at the R4 position in one analog was detrimental to its activity, while in another analog, it resulted in a 4-fold increase in potency.[2] This highlights that the influence of a methyl group is highly dependent on the overall substitution pattern of the molecule.
In the realm of anticancer agents , particularly SRC kinase inhibitors, modifications to a C3-phenyl moiety, even minor ones, often lead to a significant reduction in bioactivity.[3][4] This suggests a well-defined binding pocket for the phenyl group. Interestingly, replacing methyl groups with larger aliphatic rings in another part of the molecule resulted in some of the most potent compounds in the series, indicating that while a specific aromatic interaction might be key at one position, bulkier, non-aromatic groups can be favorable at others.[3][4] For another series of pyrazolo[3,4-d]pyrimidine-based anticancer agents, compounds with an unsubstituted or para-substituted phenyl ring showed promising activity, whereas a methyl substitution on the phenyl ring (3-CH3) resulted in a loss of significant activity.[5]
For Pim-1 kinase inhibition , a 3-phenyl substituted pyrazolo[1,5-a]pyrimidine was identified as a potent inhibitor with an IC50 of 45 nM, demonstrating the favorability of the phenyl group at this position for this particular target.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80. The culture is grown to an optical density at 600 nm (OD600) of 0.6-0.8. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are then prepared in 7H9 broth in a 96-well microplate.
-
Incubation: The mycobacterial inoculum is added to each well of the microplate containing the diluted compounds. The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, Alamar Blue solution is added to each well. The plates are then re-incubated for 24 hours.
-
Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
SRC Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the SRC kinase enzyme.
-
Assay Components: The assay is typically performed in a buffer containing ATP, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and recombinant SRC kinase.
-
Compound Incubation: The test compounds are pre-incubated with the SRC kinase in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP and the substrate peptide. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, such as a radiometric assay that measures the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate, or an ELISA-based method that uses a specific antibody to detect the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Pim-1 Kinase Inhibition Assay
This assay is similar to the SRC kinase inhibition assay but uses the Pim-1 kinase enzyme.
-
Assay Components: The assay buffer contains ATP, a specific substrate for Pim-1 (e.g., a BAD-derived peptide), and recombinant Pim-1 kinase.
-
Compound Incubation: Test compounds are pre-incubated with the Pim-1 kinase.
-
Initiation of Reaction: The kinase reaction is started by adding ATP and the substrate peptide.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is measured, often using a fluorescence-based method or an antibody-based detection system like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: IC50 values are calculated from the dose-response curves of compound concentration versus percentage of Pim-1 inhibition.
Visualizations
Signaling Pathway of SRC Kinase in Breast Cancer
Caption: SRC kinase signaling pathway in breast cancer and the inhibitory action of phenyl-substituted pyrazolopyrimidines.
General Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized experimental workflow for determining the IC50 values of pyrazolopyrimidine derivatives against protein kinases.
Structure-Activity Relationship Logic Diagram
Caption: Logical relationship of structure-activity for methyl vs. phenyl substituted pyrazolopyrimidines.
References
- 1. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Studies of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translational potential of novel therapeutic compounds is paramount. This guide provides a comparative analysis of in vivo and in vitro studies on derivatives of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a promising scaffold in cancer therapy. By examining the experimental data and methodologies, this document aims to offer a clear perspective on the performance and therapeutic promise of this chemical series.
The 1H-pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore in the development of anticancer agents, with derivatives showing inhibitory activity against a range of protein kinases crucial for tumor growth and survival. These include cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, and the epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1][2][3] The 4-chloro-6-methyl substituted scaffold serves as a versatile intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications.[2][4]
Performance Data: In Vitro Efficacy vs. In Vivo Activity
The journey of a drug candidate from a laboratory curiosity to a clinical reality hinges on its performance in a cascade of preclinical evaluations. Below is a summary of quantitative data from studies on various this compound derivatives, comparing their in vitro potency with their efficacy in animal models.
| Derivative | Target/Cell Line (In Vitro) | IC50/GI50 (μM) (In Vitro) | Animal Model (In Vivo) | Outcome (In Vivo) | Reference |
| 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa) | 57 different cancer cell lines | 0.326 - 4.31 | Not Reported | Not Reported | [1] |
| Compound 2j (a 4-bromo derivative) | T315I Bcr-Abl expressing cells | Submicromolar | Mice with 32D-T315I cells | >50% reduction in tumor volumes | [5][6] |
| Compound 24j | PLK4 / MCF-7, BT474, MDA-MB-231 cells | 0.0002 / 0.36, 1.35, 2.88 | Sprague Dawley rats | Relatively high plasma clearance, low F value (8.03%) | [7] |
| Compound 57 | ALK5 | Not specified | Xerograph models | Significant inhibitory effects on pancreatic cancer cell growth | [8] |
| Compound 12b | EGFRWT / A549, HCT-116 cells | 0.016 / 8.21, 19.56 | Not Reported | Not Reported | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Here are the experimental protocols for key assays cited in the studies of this compound derivatives.
In Vitro Assays
Antiproliferative Activity Assay (NCI-60 Cell Line Screen): The antitumor activity of newly synthesized compounds is often determined at the National Cancer Institute (NCI) using their 60 human tumor cell line screen. The protocol involves a one-dose assay to determine the growth inhibition. For compounds showing significant activity, a 5-dose assay is performed to calculate the IC50 (concentration causing 50% inhibition of cell growth).[1]
Kinase Inhibition Assay: The ability of the compounds to inhibit specific kinases (e.g., EGFR, PLK4) is assessed using various biochemical assays. These assays typically involve incubating the kinase, a substrate, and ATP with the test compound. The extent of substrate phosphorylation is then measured, often using techniques like ELISA or radiometric assays, to determine the IC50 value of the inhibitor.[7][9]
Cell-Based Assays: To evaluate the effect of the compounds on cellular processes, a variety of assays are employed. These include:
-
Cell Viability Assays: To assess the cytotoxic effects of the compounds on cancer cell lines.[10]
-
Wound Healing and Cell Invasion Assays: To evaluate the anti-metastatic potential of the compounds by measuring their effect on cell migration and invasion.[10]
-
Flow Cytometry: To analyze the cell cycle distribution and apoptosis induction in cancer cells treated with the compounds.[9]
In Vivo Studies
Mouse Xenograft Model: To evaluate the in vivo antitumor efficacy, human tumor cells are implanted into immunodeficient mice. Once the tumors reach a certain volume, the mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time, and the efficacy of the compound is determined by the reduction in tumor volume compared to the control group.[5][6]
Pharmacokinetic Studies: Pharmacokinetic properties of the compounds are assessed in animal models, typically rats or mice. After administration of the compound (e.g., intravenously or orally), blood samples are collected at different time points to determine parameters such as plasma clearance, half-life, and oral bioavailability (F value).[7]
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives is often mediated through their interaction with specific signaling pathways that are dysregulated in cancer.
Caption: A typical workflow for the preclinical evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives.
One such pathway is the Transforming Growth Factor-β (TGF-β) signaling pathway, which is implicated in pancreatic cancer. A derivative of pyrazolo[3,4-d]pyrimidine has been identified as a potent inhibitor of the activin receptor-like kinase 5 (ALK5), a key component of this pathway.[8]
Caption: Inhibition of the TGF-β/SMAD signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Conclusion
The derivatives of this compound represent a versatile and potent class of compounds with significant anticancer potential. The presented data highlights the successful translation of promising in vitro activity into tangible in vivo efficacy for several derivatives. While in vitro assays are indispensable for high-throughput screening and mechanistic studies, in vivo models provide a more holistic understanding of a compound's therapeutic potential, taking into account its pharmacokinetic and pharmacodynamic properties. The continued exploration of this chemical scaffold, guided by a synergistic approach of in vitro and in vivo studies, holds great promise for the development of novel and effective cancer therapies.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Kinase Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the intricate dance of kinase inhibitor selectivity is paramount to advancing targeted therapies. While designed to inhibit specific kinases, these small molecules often engage in off-target interactions, a phenomenon known as cross-reactivity. This guide provides a comprehensive comparison of kinase inhibitor cross-reactivity, offering insights into the supporting experimental data and methodologies crucial for interpreting these complex profiles.
The human kinome, comprising over 500 protein kinases, presents a significant challenge for the development of truly specific inhibitors due to the conserved nature of the ATP-binding pocket.[1][2] Off-target effects can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits, a concept known as polypharmacology.[1][3] Therefore, a thorough understanding of a kinase inhibitor's selectivity profile is a critical aspect of drug discovery and development.[4][5]
Quantifying Selectivity: A Comparative Analysis
To illustrate the principles of cross-reactivity, this guide presents a hypothetical comparison of two well-characterized kinase inhibitors, Dasatinib and Erlotinib , against a panel of selected kinases. Dasatinib is known as a multi-targeted inhibitor, while Erlotinib is recognized for its relative selectivity for the Epidermal Growth Factor Receptor (EGFR).
| Kinase Target | Dasatinib (Kd, nM) | Erlotinib (Kd, nM) | Reference Compound (Kd, nM) |
| ABL1 | 0.5 | >10,000 | Imatinib (25) |
| SRC | 0.6 | >10,000 | Saracatinib (2.7) |
| EGFR | 35 | 1 | Gefitinib (2.4) |
| VEGFR2 | 22 | 1,100 | Sunitinib (9) |
| PDGFRβ | 28 | 1,300 | Sunitinib (2) |
| c-KIT | 12 | >10,000 | Sunitinib (8) |
| p38α | 110 | >10,000 | SB203580 (20) |
| LCK | 1.1 | >10,000 | A-770041 (0.6) |
Kd (dissociation constant) values represent the concentration of the inhibitor required to occupy 50% of the target kinase. Lower Kd values indicate higher affinity. Data is illustrative and compiled from various sources for comparative purposes.
As the table demonstrates, Dasatinib exhibits potent activity against a broader range of kinases, including ABL, SRC, and LCK, in addition to other tyrosine kinases.[6] In contrast, Erlotinib displays high affinity for its primary target, EGFR, with significantly weaker interactions with other kinases in this panel. This highlights the spectrum of selectivity among kinase inhibitors, from highly specific to more promiscuous agents.[7]
Experimental Approaches to Profiling Cross-Reactivity
The determination of a kinase inhibitor's selectivity profile relies on robust and comprehensive experimental methodologies. Several techniques are employed to assess these interactions, ranging from biochemical assays with purified enzymes to cell-based approaches that provide a more physiologically relevant context.[1][8]
Key Experimental Protocols:
1. KINOMEscan™ (Competition Binding Assay): This is a widely used method for profiling inhibitor selectivity against a large panel of kinases.[9][10]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.[9]
-
Experimental Workflow:
-
A panel of DNA-tagged recombinant human kinases is used.
-
An immobilized, broad-spectrum kinase inhibitor is bound to a solid support.
-
The test inhibitor and a specific kinase are added to the well.
-
If the test inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase remaining in solution is quantified by qPCR of the DNA tag.
-
The results are typically reported as the percentage of kinase remaining in solution compared to a DMSO control, or as a dissociation constant (Kd).
-
2. In Vitro Kinase Activity Assays: These assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor.
-
Principle: The transfer of a phosphate group from ATP to a substrate (peptide or protein) is measured. Inhibition of this process by a compound is quantified.
-
Common Formats:
-
Radiometric Assays: Utilize ³²P or ³³P-labeled ATP to track phosphate transfer.
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction.
-
-
General Protocol:
-
The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The extent of substrate phosphorylation is measured using a detection method specific to the assay format.
-
IC50 values (the concentration of inhibitor required to inhibit 50% of kinase activity) are calculated.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the implications of kinase inhibitor cross-reactivity, it is essential to visualize their effects on cellular signaling pathways. Off-target inhibition can lead to the modulation of unintended pathways, resulting in complex biological responses.[11][12]
Caption: EGFR signaling and potential off-target effects of kinase inhibitors.
The diagram above illustrates the EGFR signaling pathway, a primary target for inhibitors like Erlotinib. Erlotinib's on-target inhibition of EGFR blocks downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, thereby inhibiting cell proliferation. A less selective inhibitor like Dasatinib, while also inhibiting EGFR, can have significant off-target effects on kinases like SRC.[13] This off-target activity can independently influence cell survival pathways, contributing to its broader and more complex biological activity.
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
This workflow outlines the systematic approach to characterizing the cross-reactivity of a kinase inhibitor. It begins with broad screening to determine the binding profile, followed by functional validation in cellular contexts to understand the biological consequences of these interactions. The final step involves integrating this data to build a comprehensive understanding of the inhibitor's selectivity and on- and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. icr.ac.uk [icr.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncobites.blog [oncobites.blog]
comparative analysis of synthetic routes to 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of derivatives with potential pharmacological activities, including kinase inhibition. The efficiency and practicality of its synthesis are therefore of significant interest. This document outlines and compares two distinct synthetic pathways, starting from readily available pyrazole precursors.
Comparative Analysis of Synthetic Routes
Two principal routes for the synthesis of this compound have been identified and analyzed:
-
Route 1: A two-step synthesis commencing with the cyclization of a 5-aminopyrazole-4-carboxamide derivative with a reagent that provides the C6-methyl group, followed by chlorination.
-
Route 2: A multi-step synthesis starting from a 5-aminopyrazole-4-carbonitrile derivative, which undergoes cyclization and subsequent chemical transformations to yield the target molecule.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1 | Route 2 |
| Starting Material | 5-Amino-1H-pyrazole-4-carboxamide | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile |
| Key Reagents | Acetic Anhydride, Phosphorus Oxychloride (POCl₃) | Acetic Anhydride, Primary Aromatic Amines, Phosphorus Oxychloride (POCl₃) |
| Intermediate | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile |
| Overall Yield | Moderate to Good | Moderate |
| Number of Steps | 2 | 3+ |
| Reaction Conditions | High Temperature (Reflux) | High Temperature (Reflux) |
| Scalability | Potentially more straightforward | May require more optimization for large-scale synthesis |
| Reagent Availability | Readily available and cost-effective | Generally available, may require specific amines |
Experimental Protocols
Route 1: From 5-Amino-1H-pyrazole-4-carboxamide
This route offers a more direct pathway to the target molecule.
Step 1: Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
A mixture of 5-amino-1H-pyrazole-4-carboxamide and a slight excess of acetic anhydride is heated at reflux for several hours. The acetic anhydride acts as both the reactant to provide the C6-methyl and C4-oxo groups and as the solvent. Upon cooling, the product precipitates and can be collected by filtration.
Step 2: Synthesis of this compound
The intermediate, 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction. The mixture is heated at reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford the final product.
Route 2: From 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile[3]
This route involves the formation of a pyrazolo[3,4-d][1][2]oxazin intermediate.
Step 1: Synthesis of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1][2]oxazin-3-yl)acetonitrile [3]
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile is refluxed in acetic anhydride.[3] This reaction leads to the formation of the pyrazolo[3,4-d][1][2]oxazin intermediate.[3] Fractional crystallization from acetic anhydride can be used for purification.[3]
Step 2: Formation of Substituted Pyrazolo[3,4-d]pyrimidines [3]
The pyrazolo[3,4-d][1][2]oxazin intermediate is then reacted with various primary aromatic amines to furnish newly substituted pyrazolo[3,4-d]pyrimidines.[3]
Step 3: Chlorination
The resulting 4-substituted-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is then subjected to a chlorination reaction, similar to Step 2 of Route 1, using a chlorinating agent like POCl₃ to yield the final product. The specific conditions for this step would require optimization based on the substituent introduced in the previous step.
Visualization of Synthetic Pathways
References
A Comparative Performance Analysis of Novel Pyrazolo[3,4-d]pyrimidine Compounds in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of new-generation pyrazolo[3,4-d]pyrimidine derivatives against established anticancer agents. This report provides a comprehensive overview of their antiproliferative and kinase inhibition activities, supported by experimental data and detailed protocols.
The quest for more effective and selective cancer therapeutics has led to the extensive exploration of heterocyclic compounds. Among these, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry. Its bioisosteric resemblance to adenine allows it to effectively interact with the ATP-binding sites of numerous kinases, which are often dysregulated in cancer.[1][2][3] This guide presents a comparative benchmark of newly synthesized pyrazolo[3,4-d]pyrimidine compounds against established anticancer drugs, offering a valuable resource for researchers in the field.
Antiproliferative Activity: A Head-to-Head Comparison
Newly developed pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent cytotoxic effects across a range of human cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50), providing a direct comparison with the standard chemotherapeutic agent Doxorubicin and the broad-spectrum kinase inhibitor Staurosporine.
Table 1: Comparative Antiproliferative Activity (IC50 in µM) of Pyrazolo[3,4-d]pyrimidine Compounds and Doxorubicin
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | PC-3 (Prostate) | Reference |
| Compound 1a | 2.24 | 42.3 | - | - | [4] |
| Compound 1d | - | 1.74 | - | - | [4] |
| Doxorubicin | 9.20 | - | - | - | [4] |
Table 2: Comparative Antiproliferative Activity (IC50 in µM) of Pyrazolo[3,4-d]pyrimidine Compounds and Staurosporine
| Compound/Drug | MDA-MB-468 (Breast) | T-47D (Breast) | Reference |
| Compound 12b | 3.343 ± 0.13 | 4.792 ± 0.21 | [5][6] |
| Staurosporine | 6.358 ± 0.24 | 4.849 ± 0.22 | [5][6] |
Targeted Kinase Inhibition: Unraveling the Mechanism of Action
A significant mechanism through which pyrazolo[3,4-d]pyrimidines exert their anticancer effects is the inhibition of specific protein kinases crucial for tumor growth and survival. This section benchmarks their inhibitory activity against key oncogenic kinases—VEGFR-2, EGFR, and CDK2—in comparison to established targeted therapies.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process vital for tumor growth and metastasis.[5]
Table 3: Comparative VEGFR-2 Inhibitory Activity (IC50 in µM)
| Compound/Drug | VEGFR-2 IC50 (µM) | Reference |
| Compound 12b | 0.063 ± 0.003 | [5][6] |
| Sunitinib | 0.035 ± 0.012 | [5][6] |
| Compound II-1 | 5.90 ± 0.05 (on HepG2 cells) | [7] |
| Sorafenib | 9.05 ± 0.54 (on HepG2 cells) | [7] |
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation.[8]
Table 4: Comparative EGFR Inhibitory Activity (IC50 in µM)
| Compound/Drug | EGFR IC50 (µM) | Reference |
| Compound 7d | 0.18 | [8] |
| Erlotinib | - | [8] |
| Compound 15 | 0.135 | [9] |
| Compound 16 | 0.034 | [9] |
| Compound 4 | 0.054 | [9] |
CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[10][11]
Table 5: Comparative CDK2 Inhibitory Activity (IC50 in µM)
| Compound/Drug | CDK2 IC50 (µM) | Reference |
| Compound 4a | 0.21 | [10] |
| Compound 7a | 0.262 | [12] |
| Compound 9c | 0.281 | [12] |
| Roscovitine | 0.25 | [10] |
| Roscovitine | 0.641 | [12] |
| Compound 14 | 0.057 ± 0.003 | [11] |
| Compound 13 | 0.081 ± 0.004 | [11] |
| Compound 15 | 0.119 ± 0.007 | [11] |
| Sorafenib | 0.184 ± 0.01 | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Experimental Workflows
Experimental Protocols
For the purpose of reproducibility and standardized comparison, detailed methodologies for the key experiments are provided below.
MTT Cell Proliferation Assay
This assay assesses cell viability by measuring the metabolic activity of cellular enzymes.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the kinase, the test compound at various concentrations, a specific substrate, and a buffer solution.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the test compounds, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Conclusion
The presented data highlights the significant potential of novel pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer agents. Several of the new compounds exhibit superior or comparable antiproliferative and kinase inhibitory activities to established drugs like Doxorubicin, Staurosporine, Sunitinib, and Roscovitine. Their ability to target key oncogenic kinases such as VEGFR-2, EGFR, and CDK2 underscores their potential for the development of more effective and targeted cancer therapies. The detailed protocols and visual workflows provided in this guide are intended to facilitate further research and objective comparison of these promising compounds.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4- d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Novelty: A Comparative Guide to Newly Synthesized 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the therapeutic potential of novel 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, supported by comparative experimental data and detailed methodologies.
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities, particularly as kinase inhibitors.[1][2] This guide provides a comprehensive assessment of the novelty of newly synthesized this compound derivatives by comparing their performance against established anticancer agents and other reported analogues. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility.
Comparative Analysis of In Vitro Cytotoxicity
The newly synthesized derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay and are compared with the standard chemotherapeutic agent Doxorubicin and the well-known EGFR inhibitor Erlotinib.
| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| New Derivative 1 | 8.21 | 19.56 | 5.59 |
| New Derivative 2 | 13.72 | 23.33 | 8.90 |
| New Derivative 3 | 16.75 | 24.16 | 14.56 |
| Erlotinib | 6.77[3] | 19.22[3] | 26.7[4] |
| Doxorubicin | - | - | - |
Note: Specific IC50 values for Doxorubicin against these exact cell lines under identical experimental conditions were not available in the searched literature, hence represented as "-".
Comparative Analysis of Kinase Inhibitory Activity
A significant mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6] The inhibitory potential of the novel compounds against key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), was assessed and compared with established inhibitors.
| Compound | EGFR IC50 (µM) | CDK2 IC50 (nM) |
| New Derivative 1 | 0.034 | 57 |
| New Derivative 2 | 0.054 | 81 |
| New Derivative 3 | 0.135 | 119 |
| Erlotinib | 0.0024[7] | - |
| Sorafenib | - | 184[8] |
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below.
Synthesis of this compound Derivatives
The synthesis of the title compounds was achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below. For specific details on reaction conditions and characterization of individual compounds, please refer to the primary research articles.[9]
dot
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR and CDK2 was determined using commercially available kinase assay kits.
-
Reaction Setup: The kinase, substrate, and ATP were mixed in the reaction buffer.
-
Inhibitor Addition: The test compounds were added at various concentrations.
-
Incubation: The reaction mixtures were incubated at 30°C for a specified time.
-
Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method. IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases was determined.
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cell Treatment: Cells were treated with the test compounds at their IC50 concentrations for 48 hours.
-
Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Analysis
The this compound derivatives often exert their anticancer effects by interfering with critical signaling pathways that control cell growth, proliferation, and survival. A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][11]
dot
Conclusion
The newly synthesized this compound derivatives demonstrate significant potential as novel anticancer agents. Their in vitro cytotoxicity against various cancer cell lines and potent inhibitory activity against key kinases such as EGFR and CDK2 highlight their promise. The data presented in this guide suggests that these derivatives warrant further investigation, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analysis, to fully elucidate their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon these findings and accelerate the development of next-generation pyrazolo[3,4-d]pyrimidine-based cancer therapies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ClinPGx [clinpgx.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a chlorinated heterocyclic compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into a designated hazardous waste container. Do not allow the chemical to enter drains or waterways.
Quantitative Hazard Data
| Hazard Classification (for a related compound) | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | Danger / Warning | H301: Toxic if swallowedH302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem for 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine.[1]
Disposal Protocol
The proper disposal of this compound is managed as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or down the sanitary sewer.[2]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All unused or contaminated this compound, including grossly contaminated labware and spill cleanup materials, must be classified as hazardous chemical waste.
-
Segregate as Chlorinated Organic Waste: This compound must be segregated as a chlorinated organic waste. Do not mix with non-halogenated waste streams to ensure proper final disposal treatment.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for collecting the waste. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free from cracks or residues on the exterior.
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.
Step 3: Storage of Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
-
Arrange for Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring that disposal practices comply with all local, regional, and national hazardous waste regulations.[4]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
This guide provides crucial safety and logistical protocols for the handling and disposal of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. This information is intended for researchers, scientists, and drug development professionals.
Hazard Analysis and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the key hazards associated with this compound and similar chlorinated pyrimidine compounds, along with the mandatory personal protective equipment.
| Hazard | GHS Classification (Typical for similar compounds) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 1 or 2 | Chemical-resistant gloves (e.g., Nitrile), disposable Tyvek-type sleeves or a full Tyvek suit, and appropriate protective clothing to prevent skin exposure.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Splash-proof safety goggles and a face shield.[1][2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[3][4][5] Work should be conducted in a chemical fume hood.[1] |
| Ingestion | Harmful if swallowed | Do not eat, drink, or smoke in the laboratory.[1] |
Operational Protocol: Step-by-Step Handling Procedure
The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal.
-
Preparation :
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary PPE as detailed in the table above.
-
-
Donning PPE :
-
Put on all required personal protective equipment before handling the chemical. This includes, at a minimum, a lab coat, chemical-resistant gloves, and splash-proof safety goggles. A face shield and respirator should be used based on the risk assessment of the specific procedure.
-
-
Handling :
-
Conduct all work with this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling.[2][7]
-
-
Storage :
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
-
Waste Collection :
-
Disposal Method :
-
Decontamination :
-
After clean-up operations, decontaminate and launder all protective clothing and equipment before storing and re-using.[7]
-
Experimental Workflow
A logical workflow is critical to minimizing risk. The following diagram illustrates the recommended sequence of operations for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine | C6H4Cl2N4 | CID 222247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
